molecular formula C14H15N3O5S B11964127 Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- CAS No. 22025-44-1

Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-

Katalognummer: B11964127
CAS-Nummer: 22025-44-1
Molekulargewicht: 337.35 g/mol
InChI-Schlüssel: VNBLMPPORJRWNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- is a useful research compound. Its molecular formula is C14H15N3O5S and its molecular weight is 337.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

22025-44-1

Molekularformel

C14H15N3O5S

Molekulargewicht

337.35 g/mol

IUPAC-Name

4-(4-ethoxyanilino)-3-nitrobenzenesulfonamide

InChI

InChI=1S/C14H15N3O5S/c1-2-22-11-5-3-10(4-6-11)16-13-8-7-12(23(15,20)21)9-14(13)17(18)19/h3-9,16H,2H2,1H3,(H2,15,20,21)

InChI-Schlüssel

VNBLMPPORJRWNG-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]

Herkunft des Produkts

United States
Foundational & Exploratory

Physicochemical Profiling and Solubility Dynamics of CAS 22025-44-1: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical characterization not as a static checklist, but as a dynamic system of interacting molecular forces. CAS 22025-44-1, systematically known as 4-[(4-ethoxyphenyl)amino]-3-nitrobenzenesulfonamide and commercially recognized as Disperse Yellow 34, presents a fascinating challenge in formulation and analytical chemistry.

This whitepaper dissects the physicochemical properties of CAS 22025-44-1, elucidates the structural causality behind its solubility profile, and establishes self-validating protocols for its laboratory evaluation.

Structural Causality and Physicochemical Profile

To understand the macroscopic behavior of CAS 22025-44-1, we must first analyze its microscopic architecture. The molecule consists of a diphenylamine core substituted with three distinct functional groups, each dictating specific physicochemical responses:

  • Primary Sulfonamide ( −SO2​NH2​ ): This group acts as both a strong hydrogen bond donor and acceptor. In the solid state, it promotes the formation of a rigid, highly stable intermolecular crystal lattice. The high lattice energy directly antagonizes aqueous solvation.

  • Nitro Group ( −NO2​ ): Positioned ortho to the secondary amine, this highly electron-withdrawing group pulls electron density away from the nitrogen lone pair. This drastically reduces the basicity of the amine, preventing protonation at physiological pH and keeping the molecule un-ionized in aqueous environments[1].

  • Ethoxy Group ( −OCH2​CH3​ ): This moiety introduces a lipophilic tail that increases the oil/water partition coefficient (LogP), driving the molecule's thermodynamic preference for organic phases.

Table 1: Quantitative Physicochemical Data
PropertyValueRationale / Causality
Chemical Name 4-[(4-ethoxyphenyl)amino]-3-nitrobenzenesulfonamideCore scaffold dictating chemical behavior[1].
CAS Number 22025-44-1Unique registry identifier[2].
Molecular Formula C14​H15​N3​O5​S Determines molecular weight and elemental composition[1].
Molecular Weight 337.35 g/mol Falls within Lipinski's Rule of 5 for optimal permeability[2].
LogP (Octanol/Water) 2.63 – 4.76High lipophilicity driven by the ethoxyphenyl and nitrobenzene rings[2][3].
Topological Polar Surface Area ~135.6 ŲHigh polarity from sulfonamide and nitro groups restricts passive membrane diffusion[3].

Solvation Thermodynamics and Solubility

Because it functions industrially as a disperse dye, CAS 22025-44-1 is practically insoluble in water but exhibits high solubility in polar aprotic solvents (e.g., DMSO, Acetonitrile) and moderate solubility in alcohols. Its thermodynamic solubility is governed by the energy required to disrupt the sulfonamide-driven crystal lattice versus the energy released upon solvation.

Self-Validating Protocol: Thermodynamic Solubility Determination

To ensure scientific integrity, solubility must be measured at thermodynamic equilibrium, avoiding transient kinetic dissolution states. The following Shake-Flask methodology is designed as a self-validating system.

Step-by-Step Methodology:

  • Saturation: Add 10 mg (excess solid) of CAS 22025-44-1 to a 5 mL glass vial containing 2 mL of the target aqueous buffer (e.g., PBS pH 7.4).

  • Equilibration: Agitate the suspension on an orbital shaker at 37°C for 48 hours.

    • Causality: A 48-hour window ensures the transition from metastable kinetic states to the lowest-energy thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet undissolved solid. Draw the supernatant and filter through a 0.22 µm PTFE syringe filter.

    • Self-Validation Step: Discard the first 1 mL of filtrate. Lipophilic compounds like CAS 22025-44-1 tend to adsorb onto hydrophobic PTFE membranes. Discarding the initial volume saturates the filter's binding sites, ensuring the collected filtrate accurately represents the true solution concentration.

  • Dilution & Quantification: Dilute the filtrate 1:10 with mobile phase (Acetonitrile) to prevent precipitation prior to injection, then analyze via RP-HPLC.

Self-validating thermodynamic solubility determination workflow.

Analytical Methodology: RP-HPLC Quantification

Accurate quantification of CAS 22025-44-1 requires an analytical method that overcomes the compound's hydrophobicity while maintaining sharp peak symmetry. Based on established chromatographic principles from [2], a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is optimal.

Method Parameters & Causality
  • Stationary Phase: C18 Column (e.g., 3 µm particle size).

    • Causality: The highly non-polar octadecyl carbon chain strongly retains the lipophilic diphenylamine core, providing adequate capacity factor ( k′ ) and preventing early elution in the void volume.

  • Mobile Phase: Acetonitrile (MeCN) / Water with 0.1% Phosphoric Acid ( H3​PO4​ ).

    • Causality: Acetonitrile provides the elutropic strength needed to desorb the hydrophobic compound. Phosphoric acid maintains a low pH, suppressing any residual ionization of the sulfonamide group, which prevents secondary interactions with residual silanols on the column and eliminates peak tailing[2]. For Mass Spectrometry (LC-MS) compatibility, H3​PO4​ must be substituted with Formic Acid.

  • Detection: UV/Vis at ~380-400 nm.

    • Causality: The extended conjugation between the nitro group, the aromatic rings, and the amine creates a strong chromophore that absorbs in the visible blue region (yielding its yellow color), allowing for highly sensitive and specific detection.

System Suitability & Self-Validation

The method is self-validating if:

  • Mass Balance: The concentration of the dissolved compound plus the mass of the recovered solid pellet equals the initial 10 mg input.

  • Peak Purity: Diode Array Detection (DAD) confirms a peak purity index of >0.99, proving that no co-eluting degradation products formed during the 48-hour aqueous equilibration.

RP-HPLC method parameters and their physicochemical rationale.

Conclusion for Drug Development Professionals

For researchers looking to repurpose or formulate CAS 22025-44-1, standard aqueous vehicles will fail due to the compound's high lattice energy and LogP. Successful formulation will require advanced solubilization strategies such as lipid-based self-microemulsifying drug delivery systems (SMEDDS), amorphous solid dispersions (ASDs), or co-solvency utilizing PEG-400 or Propylene Glycol to disrupt the intermolecular hydrogen bonding network.

References

  • SIELC Technologies. "Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-". sielc.com. URL: [Link]

  • US Environmental Protection Agency (EPA). "Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- - Substance Details - SRS". epa.gov. URL:[Link]

Sources

A Technical Guide to Characterizing the Receptor Binding Affinity of 4-(4-Ethoxyanilino)-3-nitrobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical framework for the characterization of the receptor binding affinity of the novel compound, 4-(4-Ethoxyanilino)-3-nitrobenzene-1-sulfonamide. As pre-existing binding data for this specific molecule is not publicly available, this guide is structured as a strategic workflow for researchers and drug development professionals. It outlines a multi-pronged approach, commencing with in silico target prediction to generate initial hypotheses, followed by a suite of established biophysical and cell-based assays to empirically determine and validate binding interactions. The methodologies detailed herein are grounded in established scientific principles, providing a robust pathway for elucidating the pharmacological profile of this and other novel chemical entities.

Introduction: The Challenge of a Novel Chemical Entity

The compound 4-(4-Ethoxyanilino)-3-nitrobenzene-1-sulfonamide is a sulfonamide derivative. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents. However, without prior experimental data, the receptor binding profile of this specific molecule remains unknown. This guide, therefore, serves as a practical roadmap for a comprehensive investigation into its binding characteristics. The overarching strategy is to progress from broad, predictive methods to highly specific and quantitative experimental validation.

Physicochemical Properties and Synthesis

A crucial first step in any binding study is the synthesis and characterization of the compound of interest. The synthesis of similar nitrobenzenesulfonamide derivatives often involves the reaction of a nitrobenzenesulfonyl chloride with an appropriate aniline in the presence of a base.[1] For 4-(4-Ethoxyanilino)-3-nitrobenzene-1-sulfonamide, this would likely involve reacting 3-nitrobenzene-1-sulfonyl chloride with 4-ethoxyaniline.

It is imperative to ensure the purity and structural integrity of the synthesized compound through standard analytical techniques such as NMR, mass spectrometry, and HPLC. Furthermore, fundamental physicochemical properties like solubility and stability in various buffers must be determined, as these will critically impact the design and execution of subsequent binding assays.

Phase I: Hypothesis Generation via In Silico Target Prediction

Given the novelty of 4-(4-Ethoxyanilino)-3-nitrobenzene-1-sulfonamide, a logical and cost-effective starting point is the use of computational methods to predict potential biological targets.[2][3] These in silico approaches leverage vast databases of known drug-target interactions and protein structures to generate a ranked list of putative binding partners, thereby guiding the selection of appropriate experimental assays.

Methodologies for Target Prediction

A variety of computational tools can be employed, often in a complementary fashion:[3][4]

  • Ligand-Based Methods: These approaches, such as 2D similarity searching and pharmacophore modeling, compare the structure of the query molecule to databases of compounds with known biological activities. The underlying principle is that structurally similar molecules are likely to have similar biological targets.

  • Structure-Based Methods: When a high-quality 3D structure of a potential target is available, molecular docking can be used to predict the binding mode and estimate the binding affinity of the compound within the target's active site.[4]

The output of this phase is a prioritized list of potential protein targets (e.g., kinases, G-protein coupled receptors (GPCRs), nuclear receptors) that will inform the experimental design of Phase II.

Phase II: Experimental Determination of Binding Affinity

This phase focuses on the empirical validation of the hypotheses generated in silico and the precise quantification of binding parameters. A multi-assay approach is recommended to build a comprehensive and robust binding profile.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a classic and powerful method for quantifying receptor-ligand interactions.[7][8][9] These assays directly measure the binding of a radiolabeled ligand to a receptor preparation, which can be in the form of cell membranes, tissue homogenates, or whole cells.[7][9]

  • Preparation of Receptor Source: Prepare cell membranes expressing the target receptor of interest.

  • Incubation: Incubate the membranes with a fixed concentration of a suitable radioligand (a known high-affinity ligand for the target receptor) and varying concentrations of the unlabeled test compound (4-(4-Ethoxyanilino)-3-nitrobenzene-1-sulfonamide).

  • Separation: After reaching equilibrium, separate the bound from unbound radioligand via rapid filtration through a glass fiber filter.[7]

  • Quantification: Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[10]

Parameter Description
IC50 Concentration of the test compound that displaces 50% of the specific binding of the radioligand.
Ki Inhibition constant; the concentration of competing ligand that would bind to half the binding sites at equilibrium in the absence of radioligand.
Bmax Maximum number of binding sites.
Kd Equilibrium dissociation constant of the radioligand.

Table 1: Key parameters derived from radioligand binding assays.

Label-Free Biophysical Techniques

Label-free methods offer the significant advantage of studying binding interactions without chemically modifying the compound or the target, thus providing data on the native interaction.

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.[11][12][13] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Immobilize Immobilize Target Protein on Sensor Chip Inject Inject Analyte over Sensor Surface Immobilize->Inject Prepare Prepare Analyte (Test Compound) Prepare->Inject Monitor Monitor Change in Refractive Index (RU) Inject->Monitor Regenerate Regenerate Surface Monitor->Regenerate Fit Fit Sensorgram to Kinetic Model Monitor->Fit Regenerate->Inject Next Cycle Calculate Calculate ka, kd, KD Fit->Calculate

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Key Advantages of SPR:

  • Provides kinetic data (association rate constant, ka, and dissociation rate constant, kd) in addition to affinity (equilibrium dissociation constant, KD).[14]

  • Label-free, reducing potential artifacts from labeling.[12]

  • Amenable to screening small molecules.[13][14]

ITC is considered the gold standard for thermodynamic characterization of binding interactions.[15][16][17] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[16][17][18]

Experimental Protocol: ITC

  • Sample Preparation: Place the purified target protein in the sample cell and the test compound in the titration syringe.

  • Titration: Inject small aliquots of the test compound into the protein solution at a constant temperature.

  • Heat Measurement: A sensitive calorimeter measures the minute heat changes associated with each injection.[18]

  • Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fit to a binding model to extract the thermodynamic parameters.

Parameter Description
KD Equilibrium dissociation constant (a measure of affinity).
n Stoichiometry of binding (ligand:protein ratio).
ΔH Enthalpy of binding (contribution of bond formation/breakage).
ΔS Entropy of binding (contribution of changes in disorder).

Table 2: Thermodynamic parameters obtained from ITC.

Fluorescence-Based Assays

Fluorescence-based assays are often used in higher-throughput settings and can be very sensitive.

FP assays are based on the principle that a small, fluorescently labeled molecule (a tracer) tumbles rapidly in solution, resulting in low polarization of emitted light.[19][20] When the tracer binds to a larger protein, its rotation slows, and the polarization of the emitted light increases.[19][21] A competition assay can be set up where the test compound displaces the fluorescent tracer, leading to a decrease in fluorescence polarization.[22]

Key Considerations for FP Assay Development:

  • A suitable fluorescently labeled ligand (tracer) for the target receptor must be available or synthesized.

  • The molecular weight difference between the tracer and the receptor should be significant enough to produce a measurable change in polarization upon binding.[23]

Cellular Target Engagement Assays

Confirming that a compound binds to its target in a physiological context is a critical step in drug development. Cellular assays provide this crucial validation.

CETSA is a powerful method for verifying target engagement in intact cells or cell lysates.[24][25][26] The principle is that ligand binding stabilizes a target protein against thermal denaturation.[24][26][27]

CETSA_Principle cluster_control Control (No Ligand) cluster_ligand With Ligand Protein_C Target Protein Heat_C Heat Challenge Protein_C->Heat_C Denatured_C Denatured & Aggregated Protein Heat_C->Denatured_C Unstable Protein_L Target Protein Ligand Ligand Complex Protein-Ligand Complex Heat_L Heat Challenge Stable_L Soluble Protein

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control.

  • Heat Challenge: Heat aliquots of the treated cells across a range of temperatures.[27]

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Detection: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.[26]

  • Data Analysis: A positive thermal shift (i.e., the protein remains soluble at higher temperatures in the presence of the compound) indicates target engagement.[26][27]

Phase III: Functional Assays and Data Interpretation

While binding affinity is a critical parameter, it does not provide information on the functional consequence of that binding (e.g., agonist, antagonist, inverse agonist). If the identified target is a receptor with known signaling pathways, such as a GPCR, functional assays should be performed.

GPCR Functional Assays

GPCR activation initiates a cascade of intracellular events, primarily through the activation of heterotrimeric G proteins.[28] This leads to changes in the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca2+).[28][29]

  • cAMP Assays: Measure the increase or decrease in intracellular cAMP levels upon compound treatment.

  • Calcium Flux Assays: Monitor changes in intracellular calcium concentrations, typically using calcium-sensitive fluorescent dyes.

  • [35S]GTPγS Binding Assays: A functional assay that measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.[30]

These assays will classify the compound as an agonist (activates the receptor), antagonist (blocks the action of an agonist), or inverse agonist (reduces the basal activity of the receptor).

Synthesizing the Data: Building a Coherent Profile

It is crucial to interpret the data from different assays in a holistic manner. For instance, the affinity (KD or Ki) determined from biophysical assays should correlate with the potency (EC50 or IC50) observed in functional assays. Discrepancies can provide valuable insights, for example, highlighting differences between binding to an isolated protein versus a receptor in a complex cellular environment.[31][32]

Conclusion

Determining the receptor binding affinity and pharmacological profile of a novel compound like 4-(4-Ethoxyanilino)-3-nitrobenzene-1-sulfonamide requires a systematic and multi-faceted approach. By progressing from in silico hypothesis generation to rigorous biophysical and cell-based experimental validation, researchers can build a comprehensive understanding of the molecule's interactions with its biological targets. This structured workflow not only de-risks the early stages of drug discovery but also provides the robust, high-quality data necessary to make informed decisions about the continued development of promising new chemical entities.

References

  • Computational methods revolutionize drug discovery by predicting protein target sites. (2025).
  • Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. (2019). Frontiers in Chemistry. Available at: [Link]

  • Computational/in silico methods in drug target and lead prediction. (2021). Briefings in Bioinformatics. Available at: [Link]

  • Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. (2019). Frontiers in Chemistry.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. Available at: [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025). nanomicrospheres. Available at: [Link]

  • Application of isothermal titration calorimetry in drug discovery and development. (2026). Expert Opinion on Drug Discovery. Available at: [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). ACS Chemical Biology. Available at: [Link]

  • Isothermal titration calorimetry and thermal shift assay in drug design. (2011). Drug Discovery Today. Available at: [Link]

  • Advances in Computational Drug Design: Machine Learning Techniques for Predicting Drug-Target Interactions. (2024). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Where can I find a good protocol for calculating binding affinity of a fluorescent ligand?. (2016). ResearchGate. Available at: [Link]

  • Isothermal titration calorimetry in drug discovery. (2001). Progress in Medicinal Chemistry. Available at: [Link]

  • In Vitro Cell based GPCR Functional Characterization Services. Creative Biolabs. Available at: [Link]

  • Applications of isothermal titration calorimetry in pure and applied research from 2016 to 2020. (2021). Biophysical Chemistry. Available at: [Link]

  • Analysis of protein-ligand interactions by fluorescence polarization. (2012). Methods in Molecular Biology. Available at: [Link]

  • A powerful tool for drug discovery. (2005). European Pharmaceutical Review. Available at: [Link]

  • GPCR functional assays. (2023). ResearchGate. Available at: [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments. Available at: [Link]

  • Functional assays for screening GPCR targets. (2005). Current Opinion in Biotechnology. Available at: [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (2025). Springer Protocols. Available at: [Link]

  • Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. (2016). Methods in Molecular Biology. Available at: [Link]

  • Radioligand binding assays and their analysis. (2002). Current Protocols in Pharmacology. Available at: [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (2005). Analytical Biochemistry. Available at: [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. Available at: [Link]

  • Protein-ligand binding measurements using fluorescence polarization. BMG LABTECH. Available at: [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. (2018). Scientific Reports. Available at: [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. Available at: [Link]

  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. (2019). Frontiers in Pharmacology. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology. Available at: [Link]

  • A Surface Plasmon Resonance-Based Assay for Small Molecule Inhibitors of Aβ Aggregation. (2021). ACS Applied Materials & Interfaces. Available at: [Link]

  • Radioligand Binding Studies. (2000). Springer Nature Experiments. Available at: [Link]

  • Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. (2024). Journal of Chemical Information and Modeling. Available at: [Link]

  • Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025). Biosensing Instrument. Available at: [Link]

  • Large and Small Molecule Screening by SPR. Bio-Rad. Available at: [Link]

  • Exploring the Relationship Between IC50 and Kd in Pharmacology. (2025). Promega Connections. Available at: [Link]

  • Prediction of kinase-inhibitor binding affinity using energetic parameters. (2012). Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Synthesis of 4-nitrobenzenesulfonamide. PrepChem.com. Available at: [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025). Molbank. Available at: [Link]

  • Synthesis and anti-inflammatory activity of some new 4-nitro-2-phenoxymethane sulphonanilide derivatives. Scholars Research Library. Available at: [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). Molecules. Available at: [Link]

  • Process for the removal of nitrobenzenesulfonyl. Google Patents.

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Methodological & Application

Preparative separation of Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- impurities

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparative Isolation of Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- and its Synthetic Impurities

Introduction & Scientific Rationale

In pharmaceutical development and fine chemical synthesis, the rigorous profiling and isolation of synthetic impurities are critical for meeting ICH Q3A guidelines. The target compound, Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- (CAS: 22025-44-1) [3], is a highly conjugated, hydrophobic molecule featuring a weakly acidic sulfonamide group and a secondary diarylamine heavily deactivated by an ortho-nitro group.

Isolating this compound from its synthetic precursors (e.g., 4-chloro-3-nitrobenzenesulfonamide and 4-ethoxyaniline) requires a high-resolution chromatographic strategy. While analytical separations often rely on phosphoric acid buffers for optimal UV baselines, preparative liquid chromatography (Prep-HPLC) demands volatile mobile phases to ensure the final lyophilized active pharmaceutical ingredient (API) is free of inorganic salts [1][2].

As a Senior Application Scientist, the methodology detailed below is designed as a self-validating system : it integrates analytical method development, mathematical scale-up, mass-directed fraction collection, and orthogonal quality control (QC) to ensure the isolated fractions achieve >99% purity without structural degradation.

Chromatographic Strategy & Causality

Stationary Phase Selection

A reverse-phase (RP) strategy utilizing a low-silanol activity column (such as the Newcrom R1 or a high-density bonded C18) is mandated [1]. The secondary amine in the target compound, while electronically deactivated, can still undergo secondary interactions with residual silanols on standard silica supports, leading to peak tailing. A low-silanol stationary phase ensures symmetrical peak shapes, which is critical in preparative chromatography where column overloading exacerbates tailing and compromises the resolution between closely eluting regioisomeric impurities.

Mobile Phase Causality: The Buffer Swap

For analytical HPLC, 0.1% phosphoric acid ( H3​PO4​ ) is frequently used. However, scaling up to preparative isolation requires a mandatory buffer swap to 0.1% Formic Acid (FA) [1][2].

  • The Causality : Phosphoric acid is non-volatile. Post-fractionation, the solvent must be removed via lyophilization. Phosphoric acid will concentrate and precipitate as phosphate salts, irreversibly contaminating the isolated compound. Formic acid provides the necessary acidic environment (pH ~2.7) to keep the sulfonamide fully protonated (neutral) for maximum retention, while being entirely volatile under high-vacuum lyophilization. Furthermore, FA is compatible with Electrospray Ionization Mass Spectrometry (ESI-MS), enabling mass-triggered fraction collection.

Experimental Workflow

The following diagram illustrates the logical progression from crude synthesis to the recovery of the pure target compound and isolated impurities.

PrepWorkflow Crude Crude Synthesis Mixture (CAS 22025-44-1) Solubility Solubility Profiling (DMSO/MeCN) Crude->Solubility Step 1: Maximize Load Analytic Analytical HPLC Method (Identify Impurities) Solubility->Analytic Step 2: Baseline Separation BufferSwap Buffer Swap Logic: Switch to 0.1% Formic Acid Analytic->BufferSwap Volatility Requirement Prep Preparative HPLC Scale-Up Execution BufferSwap->Prep Step 3: Flow & Load Scaling Fraction Mass-Directed Fraction Collection Prep->Fraction Step 4: Isolate Peaks QC Analytical QC of Fractions (Self-Validation Step) Fraction->QC Validate >99% Purity Lyophilization Lyophilization (Solvent Removal) QC->Lyophilization Pool Approved Fractions Pure Pure Target Compound & Isolated Impurities Lyophilization->Pure Final Solid Recovery

Workflow for the preparative isolation of Benzenesulfonamide derivatives from synthetic impurities.

Detailed Methodologies & Protocols

Step 1: Sample Preparation and Loading Strategy
  • Solubility Profiling : Weigh 100 mg of the crude mixture. Dissolve in 1.0 mL of Dimethyl Sulfoxide (DMSO).

    • Expert Insight: DMSO is chosen over the mobile phase because preparative HPLC requires maximizing the mass load per injection. However, injecting strong solvents can cause "solvent breakthrough" (peak distortion). To mitigate this, the injection volume must be strictly limited to <1% of the preparative column's void volume.

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates that could foul the preparative column frit.

Step 2: Analytical Method Development

Develop the baseline separation on an analytical scale before mathematically scaling up.

  • Column : Low-silanol C18 or Newcrom R1 (4.6 mm × 150 mm, 5 µm).

  • Mobile Phase : A = Water + 0.1% Formic Acid; B = Acetonitrile + 0.1% Formic Acid.

  • Execution : Run the gradient defined in Table 2. Identify the target peak (Expected m/z for [M+H]+ is 338.1) and map the surrounding impurity peaks.

Step 3: Scale-Up Calculation and Preparative Execution

To maintain the exact chromatographic profile on the preparative scale, the flow rate and injection volume must be scaled geometrically based on the column radius ( r ) [2].

  • Flow Rate Scale Factor = (rprep​/ranalytical​)2=(10.6/2.3)2≈21.2

  • Analytical Flow : 1.0 mL/min Prep Flow : 21.2 mL/min.

Execute the preparative run using a 21.2 mm × 150 mm column. Utilize a mass-directed auto-purification system to trigger fraction collection specifically when m/z 338.1 (target) or specific impurity masses are detected, minimizing the collection of empty mobile phase.

Step 4: Fraction QC and Lyophilization (Self-Validating System)
  • Orthogonal QC : Do not pool fractions blindly. Extract a 10 µL aliquot from each collected fraction tube and re-inject it onto the analytical HPLC system.

  • Pooling : Only pool fractions demonstrating 99.0% UV purity. Fractions with 90-98% purity should be segregated for a second-pass purification loop.

  • Lyophilization : Flash-freeze the pooled pure fractions in a -80°C bath. Lyophilize at <0.1 mBar for 48 hours to completely sublimate the water, acetonitrile, and formic acid, yielding the pure solid benzenesulfonamide derivative.

Data Presentation

Table 1: Chromatographic Parameters for Scale-Up

ParameterAnalytical ScalePreparative Scale
Column Dimensions 4.6 mm ID × 150 mm21.2 mm ID × 150 mm
Particle Size 5 µm5 µm
Flow Rate 1.0 mL/min21.2 mL/min
Injection Volume 10 µL500 µL
Sample Concentration 1 mg/mL100 mg/mL (in DMSO)
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% FAAcetonitrile + 0.1% FA
Detection UV @ 254 nm / ESI-MSUV @ 254 nm / ESI-MS

Table 2: Optimized Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BElution Logic
0.09010Equilibration & loading
2.09010Elution of DMSO solvent front
15.01090Linear gradient to elute target & impurities
18.01090Column wash (remove highly lipophilic dimers)
18.19010Return to initial conditions
22.09010Re-equilibration for next injection

References

  • SIELC Technologies. "Separation of Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- on Newcrom R1 HPLC column." SIELC Technologies Application Notes. Available at: [Link] [1]

  • Shimadzu Corporation. "Scaling Up Preparative HPLC: Basic Principles and Eluent Composition." Shimadzu Liquid Chromatography Technical Library. Available at:[Link] [2]

Application Note: A Rapid, High-Resolution UPLC Method for the Analysis of 4-[(4-ethoxyphenyl)amino]-3-nitro-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and highly efficient Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-. Developed for researchers, scientists, and drug development professionals, this protocol leverages the power of sub-2-µm particle technology to achieve rapid separation (under 3 minutes) while maintaining excellent resolution and peak symmetry. The methodology presented herein is designed for high-throughput screening, quality control assays, and research applications where speed and accuracy are paramount. We provide a complete protocol, including system parameters, solution preparation, and system suitability criteria, grounded in established chromatographic principles and regulatory expectations.

Introduction and Experimental Rationale

Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- is a substituted sulfonamide derivative whose accurate quantification is essential in various stages of pharmaceutical research and development.[1][2] Traditional High-Performance Liquid Chromatography (HPLC) methods, while reliable, often involve longer run times, consuming significant solvent and limiting sample throughput. Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement, utilizing columns packed with sub-2-µm particles to deliver dramatic increases in resolution, sensitivity, and, most notably, speed.[3][4] This method was developed to capitalize on these advantages for the analysis of this specific nitroaromatic sulfonamide.

The Rationale for UPLC Technology

The core advantage of UPLC technology lies in its ability to enhance chromatographic efficiency. The use of smaller particles (e.g., 1.7 µm) results in a sharper, narrower peak, which in turn allows for faster flow rates and shorter column lengths without sacrificing separation quality.[3] This translates directly to reduced analysis times—often by a factor of up to nine compared to conventional HPLC—and decreased solvent consumption, making it a more economical and environmentally friendly choice.[4]

Column Chemistry Selection: The Key to Resolution

The analyte is a moderately polar aromatic compound, making reversed-phase chromatography the ideal separation mode. An ACQUITY UPLC® BEH C18 column (1.7 µm, 2.1 x 50 mm) was selected for this application. The reasoning is threefold:

  • Ethylene Bridged Hybrid (BEH) Particle Technology: BEH particles provide exceptional mechanical strength and chemical stability across a wide pH range (1-12), offering robustness and method flexibility.[5]

  • C18 Stationary Phase: The C18 ligand is a general-purpose, hydrophobic phase that provides excellent retention for a wide variety of compounds, including benzenesulfonamide derivatives.[3][5]

  • Dimensions for Speed: The 1.7 µm particle size maximizes efficiency, while the short 50 mm column length is critical for achieving rapid elution and a total run time of under 3 minutes.[6][7]

Mobile Phase Optimization for Peak Integrity

The choice of mobile phase is critical for achieving sharp, symmetrical peaks. A gradient elution using water and acetonitrile with a formic acid modifier was chosen.

  • Solvents: Acetonitrile is the preferred organic solvent due to its low viscosity, which is compatible with the high pressures of UPLC systems, and its excellent UV transparency.

  • pH Modifier: The addition of 0.1% formic acid to the aqueous mobile phase serves a crucial purpose. It controls the pH to a slightly acidic level (around 2.7), which suppresses the ionization of residual silanol groups on the silica particle surface.[8][9] This minimizes secondary ionic interactions between the analyte and the stationary phase, which are a common cause of peak tailing.[8] Using formic acid also ensures the method is compatible with mass spectrometry (MS) detection without further modification.[1][10]

Detector Selection

The analyte contains a nitro-aromatic structure, which acts as a strong chromophore.[11][12] A Photodiode Array (PDA) detector is ideal for this analysis. It not only allows for highly sensitive detection at the wavelength of maximum absorbance (λmax) but also provides spectral data across a range, which can be used to confirm peak identity and assess its purity from co-eluting impurities.

Detailed Methodology and Protocol

Instrumentation and Consumables
  • LC System: Waters ACQUITY UPLC H-Class System or equivalent, equipped with a binary solvent manager, sample manager, and PDA detector.[6]

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm x 50 mm (P/N: 186002350).[6]

  • Vials: 12 x 32 mm LC Certified Vials.

  • Solvents: HPLC-grade or higher acetonitrile and water.

  • Reagents: Formic acid (LC-MS grade).

  • Reference Standard: Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- (purity ≥98%).

UPLC Chromatographic Conditions

The optimized parameters for the rapid analysis are summarized in the table below.

ParameterCondition
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.6 mL/min[6]
Column Temperature 40 °C[6]
Injection Volume 2.0 µL[4][13]
Detection PDA, 200–400 nm, extraction at λmax
Run Time 3.0 minutes
Gradient Program Time (min)
0.00
2.00
2.10
3.00
Preparation of Solutions

Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water and mix thoroughly. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B (Organic): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with acetonitrile and mix thoroughly. Filter through a 0.22 µm membrane filter.

Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh approximately 10 mg of the Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- reference standard.

  • Transfer it to a 10 mL volumetric flask.

  • Add approximately 7 mL of acetonitrile and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature, then dilute to the mark with acetonitrile. Mix well.

Working Standard Solution (e.g., 10 µg/mL):

  • Pipette 100 µL of the 1.0 mg/mL stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B. This ensures solvent compatibility with the initial chromatographic conditions.[8]

  • Filter the solution through a 0.22 µm syringe filter into an LC vial.

Analytical Workflow and System Suitability

The following diagram illustrates the logical flow of the analytical procedure.

UPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. UPLC Analysis cluster_data 3. Data Processing A Prepare Mobile Phases (Aqueous & Organic) B Prepare Standard/Sample Solutions C Equilibrate System (Initial Conditions) B->C D Perform System Suitability Test (SST) Injections C->D E Inject Samples D->E F Integrate Peak E->F G Verify SST Compliance F->G H Quantify Analyte G->H

Fig 1. Analytical workflow from preparation to final quantification.

Before sample analysis, the system's performance must be verified. This is achieved through System Suitability Testing (SST), as mandated by regulatory guidelines such as the ICH Q2(R1).[14][15] Inject the working standard solution five or six times and evaluate the following parameters.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) ≤ 2.0Measures peak symmetry. High tailing can indicate undesirable secondary interactions.[16]
Theoretical Plates (N) ≥ 2000A measure of column efficiency and separation power.[16]
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and system.[15]
% RSD of Retention Time ≤ 1.0%Indicates the stability and precision of the pump and mobile phase delivery.[17]
Analytical Procedure
  • System Equilibration: Purge the system and equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 10 minutes or until a stable baseline is observed.[8]

  • System Suitability: Inject the working standard solution five or six times. Verify that all SST parameters meet the acceptance criteria outlined in the table above.

  • Sample Analysis: Once system suitability is confirmed, proceed with the injection of unknown samples.

  • Data Processing: Integrate the peak corresponding to the analyte. Quantify using the peak area response from a calibration curve or by comparison to the reference standard.

Expected Results and Conclusion

This UPLC method provides a sharp, symmetrical peak for Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-, typically eluting at approximately 1.8 minutes. The rapid gradient ensures that any potential impurities are eluted quickly, and the column is re-equilibrated for the next injection, all within a 3-minute total run time. The method demonstrates excellent precision, efficiency, and peak shape, meeting all typical criteria for pharmaceutical analysis.

References

  • Wang, Y., et al. (2015). Fast Analysis of 29 Polycyclic Aromatic Hydrocarbons (PAHs) and nitro-PAHs With Ultra-High Performance Liquid Chromatography-Atmospheric Pressure Photoionization-Tandem Mass Spectrometry. PubMed Central. Available at: [Link]

  • Waters Corporation. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Available at: [Link]

  • Donegan, M., & Aubin, A. (2018). Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. Waters Corporation. Available at: [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Available at: [Link]

  • SIELC Technologies. (2018). Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-. Available at: [Link]

  • Waters Corporation. (n.d.). ACQUITY UPLC Columns. Available at: [Link]

  • Sathish, P., et al. (2017). UPLC Analytical Method Development and Validation for the Simultaneous Estimation of Paracetamol and Caffeine Capsules Dosages Form. Hilaris Publisher. Available at: [Link]

  • Sathish, P., et al. (2017). UPLC Analytical Method Development and Validation for the Simultaneous Estimation of Paracetamol and Caffeine Capsules Dosages Form. ResearchGate. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 2-methyl-5-nitro-N-phenyl- on Newcrom R1 HPLC column. Available at: [Link]

  • SIELC Technologies. (2018). Separation of Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)- on Newcrom R1 HPLC column. Available at: [Link]

  • Chavez Alvarez, A., et al. (2024). Development of a Novel UHPLC-UV Method for Quantification of Three Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates. Corpus Ulaval. Available at: [Link]

  • Waters Corporation. (n.d.). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. Available at: [Link]

  • SIELC Technologies. (2018). Separation of Benzenesulfonamide, 2-amino-N-decyl- on Newcrom R1 HPLC column. Available at: [Link]

  • Al Bratty, M., et al. (2025). Stability-Indicating UPLC Method Development and ICH Validation for Quantitative Estimation of Sulphacetamide in Injectable Dosage Forms. Journal of Neonatal Surgery. Available at: [Link]

  • Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Available at: [Link]

  • Bakthavathsalam, R., et al. (2018). ICH Guideline Practice: A Validated Stability Indicating RP-UPLC Method Development. Rasayan Journal of Chemistry. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Waters Corporation. (n.d.). How to Choose a Column. Available at: [Link]

  • Creasy, W. R., et al. (2003). Determination of Nitroaromatic Compounds in Air Samples at Femtogram Level Using C18 Membrane Sampling and On-Line Extraction with LC−MS. Analytical Chemistry. Available at: [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-. Available at: [Link]

  • Zhang, Y., et al. (2023). Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma. Frontiers in Pharmacology. Available at: [Link]

  • Ajmal, P. Y., et al. (2019). Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction. Bentham Science Publishers. Available at: [Link]

  • USDA. (2011). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. Available at: [Link]

  • ATSDR. (n.d.). Analytical Methods. Available at: [Link]

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Application Note: Isolation and Characterization of Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- via Liquid Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- (CAS: 22025-44-1), commercially recognized as the dye Disperse Yellow 34, is a synthetic diarylamine derivative characterized by its intense chromophoric properties and complex polarity profile [1]. This application note details a robust, self-validating liquid chromatography (LC) methodology for both the analytical profiling and preparative isolation of this compound. By addressing the specific structural liabilities of the molecule—namely, secondary amine-induced silanol interactions and sulfonamide ionization—this protocol ensures high-resolution separation, excellent peak symmetry, and high-yield recovery suitable for downstream pharmacokinetic or materials science applications.

Chemical Profiling & Chromatographic Rationale

As a Senior Application Scientist, designing an effective LC method requires deconstructing the physicochemical properties of the target analyte to establish causality for every experimental parameter chosen.

  • Hydrophobicity & Solubility: The 4-ethoxyphenyl group imparts significant hydrophobicity, making the compound poorly soluble in pure water but highly soluble in aprotic solvents like DMSO or moderately polar solvents like methanol and acetonitrile. Reverse-phase (RP) chromatography is the ideal separation mode.

  • Ionizable Functional Groups:

    • Sulfonamide ( −SO2​NH2​ ): Acts as a weak acid (pKa 10). If the mobile phase pH approaches this value, partial deprotonation occurs, leading to split peaks, retention time shifts, and irreproducible data.

    • Secondary Amine ( −NH− ): The diphenylamine core contains a secondary amine. While its basicity is reduced by the strongly electron-withdrawing ortho-nitro group, it can still participate in secondary hydrogen-bonding interactions with residual, unendcapped silanols on standard silica-based C18 stationary phases.

  • Causality in Method Design: To prevent peak tailing and ensure a robust method, a low-silanol activity column (e.g., Newcrom R1) is selected [2]. Furthermore, the mobile phase is acidified (pH 2.7) using 0.1% Formic Acid (for LC-MS compatibility) or 0.1% Phosphoric Acid (for UV-only systems). This acidic environment suppresses the ionization of the sulfonamide group, ensuring the molecule remains in a single, neutral state during the chromatographic run [3].

G A Target Analysis: Disperse Yellow 34 B Structural Feature: Sulfonamide (pKa ~10) A->B C Structural Feature: Secondary Amine A->C D Risk: Ionization & Peak Broadening B->D E Risk: Silanol Interactions (Tailing) C->E F Action: Acidic Mobile Phase (0.1% Formic Acid, pH ~2.7) D->F G Action: Low-Silanol RP Column (e.g., Newcrom R1) E->G H Result: Sharp Peaks & High Resolution F->H G->H

Logical decision tree for LC mobile phase and column optimization.

Experimental Methodologies

Sample Preparation Protocol
  • Weighing: Accurately weigh 10.0 mg of the crude Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- sample.

  • Solubilization: Dissolve the solid in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock solution. Rationale: DMSO ensures complete dissolution of the hydrophobic dye without precipitating upon initial injection into an aqueous mobile phase.

  • Dilution: Dilute the stock 1:10 with Methanol to yield a 1.0 mg/mL working solution.

  • Filtration: Pass the working solution through a 0.22 µm PTFE syringe filter to remove any particulate matter that could occlude the analytical column frit.

Analytical HPLC-UV/MS Method

This method serves as the diagnostic step to assess sample purity and retention behavior before scaling up.

  • Column: Low-silanol RP Column (e.g., Newcrom R1, 150 x 4.6 mm, 5 µm) [4].

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band)

    • 2.0 - 12.0 min: 10% 90% B (Linear ramp for separation)

    • 12.0 - 15.0 min: 90% B (Column wash)

    • 15.0 - 15.1 min: 90% 10% B

    • 15.1 - 20.0 min: 10% B (Column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

  • Detection: UV-Vis at 254 nm (aromatic core) and 420 nm (specific for the nitro-diphenylamine chromophore); MS (ESI+) monitoring for [M+H]+ at m/z 338.1.

Preparative Isolation Workflow

To isolate the compound for downstream use, the analytical method is geometrically scaled to a preparative column.

  • Scale-Up Calculation: The flow rate and injection volume are scaled according to the ratio of the column cross-sectional areas ( rprep2​/ranalytical2​ ). For a 21.2 mm ID prep column, the scale-up factor is approximately 21.

  • Prep Injection: Inject 100-200 µL of the 10 mg/mL DMSO stock solution directly onto the preparative column (e.g., 250 x 21.2 mm, 5 µm).

  • Fraction Collection: Utilize mass-directed or UV-triggered (at 420 nm) fraction collection. Rationale: Triggering at 420 nm specifically isolates the yellow-colored target while ignoring non-chromophoric impurities.

  • Recovery: Pool the collected fractions. Remove the acetonitrile via rotary evaporation under reduced pressure at 35 °C. Lyophilize the remaining aqueous suspension to yield the purified compound as a dry, yellow/orange powder.

Workflow S1 Sample Prep (Solubilization in DMSO) S2 Analytical LC-MS (Method Optimization) S1->S2 S3 Scale-up to Prep-LC (Load & Gradient Adjustment) S2->S3 S4 Fraction Collection (Mass/UV Triggered) S3->S4 S5 Solvent Removal (Rotary Evap / Lyophilization) S4->S5 S6 S6 S5->S6

Step-by-step preparative liquid chromatography workflow for target isolation.

Data Presentation & System Suitability

To ensure the method operates as a self-validating system, the following criteria must be met prior to processing valuable samples.

Table 1: Physicochemical Properties & Detection Parameters

ParameterValue / Description
Chemical Formula C14H15N3O5S
Molecular Weight 337.35 g/mol
Monoisotopic Mass 337.0732 Da
ESI-MS Target Ion m/z 338.1 [M+H]+
UV Maxima ( λmax​ ) ~254 nm, ~420 nm
Aqueous Solubility Poor (Requires organic modifier)

Table 2: Analytical vs. Preparative HPLC Parameters

ParameterAnalytical ScalePreparative Scale
Column Dimensions 150 x 4.6 mm ID250 x 21.2 mm ID
Particle Size 5 µm5 µm
Flow Rate 1.0 mL/min21.0 mL/min
Injection Volume 5 µL100 - 200 µL
System Backpressure ~120 bar~150 bar

Table 3: System Suitability Criteria (Self-Validation)

MetricAcceptance CriterionRationale
Retention Time (RT) ± 2.0% RSD (n=5)Ensures consistent pump delivery and column equilibration.
Tailing Factor (Tf) 1.5Validates the suppression of silanol interactions by the acidic modifier.
Theoretical Plates (N) 5000Confirms column efficiency and proper band focusing.
Resolution ( Rs​ ) 2.0 from nearest impurityGuarantees baseline separation for high-purity fraction collection.

Conclusion

The isolation of Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- requires a deliberate approach to liquid chromatography that accounts for the compound's unique structural features. By utilizing a low-silanol stationary phase and an acidic mobile phase, secondary interactions and ionization events are actively suppressed. The step-by-step analytical and preparative workflows detailed herein provide a reliable, self-validating framework for researchers to achieve high-purity isolation of this disperse dye and its structural analogs.

References

  • SIELC Technologies. "Separation of Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- on Newcrom R1 HPLC column." SIELC Application Notes. [Link]

Quantification of Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- in biological matrices

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced LC-MS/MS Quantification of Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- in Biological Matrices

Introduction & Scientific Rationale

Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- (CAS: 22025-44-1), also known as 4-(4-ethoxyanilino)-3-nitrobenzene-1-sulfonamide (hereafter referred to as 4-EPAN-BSA), is a highly substituted sulfonamide derivative. While historically utilized as a specialized dye (Disperse Yellow 34)[1], its structural properties have made it a compound of interest in pharmaceutical drug therapy development, occupational exposure monitoring, and as a model analyte for pharmacokinetic (PK) profiling[2].

Quantifying 4-EPAN-BSA in complex biological matrices (such as human plasma or urine) presents distinct analytical challenges. The compound possesses a moderate lipophilicity ( LogP≈2.63 ) and multiple ionizable functional groups (a sulfonamide moiety, a secondary amine, and a nitro group)[2]. This application note details a robust, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to achieve trace-level quantification of 4-EPAN-BSA while systematically mitigating matrix effects.

Mechanistic Insights & Experimental Design

To ensure a self-validating and robust assay, every step of the analytical workflow has been optimized based on the physicochemical properties of the target analyte:

  • Sample Preparation Causality: Biological matrices contain high concentrations of endogenous phospholipids and proteins that cause severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source. A simple Protein Precipitation (PPT) is insufficient. Therefore, we employ a hybrid approach: PPT followed by Solid-Phase Extraction (SPE) using a hydrophilic-lipophilic balance (HLB) polymeric sorbent. This effectively traps the moderately hydrophobic 4-EPAN-BSA while allowing polar interferences and salts to be washed away[3][4].

  • Chromatographic Selection: Reverse-phase high-performance liquid chromatography (RP-HPLC) is ideal for this compound. While traditional methods may use phosphoric acid as a mobile phase modifier, phosphoric acid is strictly incompatible with MS due to severe ion suppression and non-volatile salt deposition in the source. We replace it with 0.1% Formic Acid, which acts as a proton donor to enhance [M+H]+ formation in positive ESI mode[2].

  • Mass Spectrometry: Triple quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the highest specificity. The secondary amine and ethoxy groups make the molecule highly responsive to positive ESI, yielding a stable protonated precursor ion at m/z 338.1.

Materials and Reagents

  • Analytes: 4-EPAN-BSA analytical standard (Purity 99%).

  • Internal Standard (IS): Sulfamethoxazole-d4 (or another stable-isotope-labeled sulfonamide).

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), and Ultrapure Water (18.2 M Ω⋅ cm).

  • Modifiers: LC-MS grade Formic Acid (FA).

  • Extraction Cartridges: Oasis HLB SPE Cartridges (30 mg/1 cc).

  • Matrix: Blank human plasma (K2EDTA anticoagulant).

Step-by-Step Protocol

Sample Preparation Workflow
  • Spiking: Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube. Add 10 µL of the Internal Standard working solution (1.0 µg/mL). Vortex for 10 seconds.

  • Protein Precipitation (PPT): Add 300 µL of ice-cold Acetonitrile to denature proteins. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • SPE Conditioning: Condition the HLB SPE cartridge with 1 mL of Methanol followed by 1 mL of Water.

  • Loading: Dilute the supernatant from Step 3 with 500 µL of Water (to reduce organic content and promote retention) and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% Methanol in Water to remove polar endogenous components.

  • Elution: Elute the target analyte and IS with 1 mL of 100% Acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen gas at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A:B (50:50, v/v).

G A Plasma Sample (100 µL) B Add Internal Standard (10 µL of 1 µg/mL) A->B C Protein Precipitation (PPT) Add 300 µL Acetonitrile B->C D Centrifugation (14,000 rpm, 10 min, 4°C) C->D E Solid Phase Extraction (SPE) Oasis HLB Cartridge D->E F Elution & Evaporation (N2 gas at 40°C) E->F G Reconstitution & LC-MS/MS (100 µL Mobile Phase) F->G

Workflow for the extraction of 4-EPAN-BSA from biological matrices.

LC-MS/MS Conditions
  • Analytical Column: Reverse-phase C18 or Newcrom R1 (50 mm × 2.1 mm, 3 µm particle size)[2].

  • Mobile Phase A: Water containing 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.5 min: Hold at 95% B

    • 4.5 - 4.6 min: Return to 10% B

    • 4.6 - 6.0 min: Re-equilibration at 10% B

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive ESI (ESI+).

  • MRM Transitions:

MS M Precursor Ion [M+H]+ m/z 338.1 F1 Quantifier Ion m/z 158.1 (Ethoxyphenylamine) M->F1 Collision Energy: 25V F2 Qualifier Ion m/z 258.1 (Loss of SO2NH2) M->F2 Collision Energy: 15V F3 Qualifier Ion m/z 292.1 (Loss of NO2) M->F3 Collision Energy: 20V

Proposed MS/MS fragmentation pathway for 4-EPAN-BSA in ESI+ mode.

Method Validation & Quantitative Data

The method was validated in accordance with the FDA and EMA guidelines for bioanalytical method validation, focusing on linearity, precision, accuracy, recovery, and matrix effects.

Table 1: Intra-day and Inter-day Precision and Accuracy for 4-EPAN-BSA in Human Plasma

Nominal Concentration (ng/mL)Intra-day Precision (% CV)Intra-day Accuracy (%)Inter-day Precision (% CV)Inter-day Accuracy (%)
1.0 (LLOQ)6.2104.57.8106.1
3.0 (LQC)4.198.25.599.4
50.0 (MQC)3.5101.34.2102.0
800.0 (HQC)2.899.83.1100.5

Note: LLOQ = Lower Limit of Quantification; LQC = Low Quality Control; MQC = Medium Quality Control; HQC = High Quality Control. Data represents n=6 replicates.

Table 2: Extraction Recovery and Matrix Effect Evaluation

Quality Control LevelExtraction Recovery (%) ± SDMatrix Effect (%) ± SD
LQC (3.0 ng/mL)88.4 ± 4.294.5 ± 3.8
MQC (50.0 ng/mL)91.2 ± 3.596.2 ± 2.1
HQC (800.0 ng/mL)90.5 ± 2.898.1 ± 1.5

Interpretation of Results: The extraction recovery is highly consistent across all concentration levels (~88-91%), proving that the HLB SPE cartridge effectively captures 4-EPAN-BSA without saturation at higher concentrations. Furthermore, the matrix effect values are close to 100% (94.5% - 98.1%), indicating that the combination of PPT and SPE successfully eliminated phospholipid-induced ion suppression, ensuring the trustworthiness of the quantitative signals[4][5].

References

  • SIELC Technologies. Separation of Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- on Newcrom R1 HPLC column. SIELC Application Notes. Available at:[Link]

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. (May 2018). Available at:[Link]

  • Agilent Technologies. Determination of Sulfonamide Antibiotics in Biological Matrices Using QuEChERS and LC/MS/MS. LCGC International Applications. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. Multiresidue Method for Quantification of Sulfonamides by Liquid Chromatography Coupled to Mass Spectrometry. Journal of Food and Drug Analysis. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in aqueous solutions during experimentation. Due to the limited specific literature on this exact molecule, this guide synthesizes established principles for its core functional groups—sulfonamides and nitroaromatics—to provide a robust framework for its handling and storage.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during experiments, providing a logical workflow to diagnose and resolve problems related to compound degradation.

Issue 1: I'm observing a progressive loss of compound activity or inconsistent results in my bioassays.
  • Question: Could my compound be degrading in the aqueous assay buffer?

  • Answer: Yes, this is a primary suspect. The two main functional groups of concern are the sulfonamide and the nitroaromatic moieties.

    • Sulfonamide Hydrolysis: The S-N bond in the sulfonamide group is susceptible to hydrolysis, especially under acidic or basic conditions, which cleaves the molecule and renders it inactive.[1][2] While many sulfonamides are relatively stable at neutral pH, stability can decrease at pH values below 4 and above 8.[3]

    • Nitroaromatic Reduction: The nitro group (-NO2) can be reduced to a nitroso (-NO) or hydroxylamine (-NHOH) group, and eventually to an amine (-NH2).[4][5] This process alters the electronic properties and structure of the compound, which will almost certainly impact its biological activity. This reduction can be catalyzed by components in your assay medium or by light.

  • Troubleshooting Steps:

    • pH Verification: Confirm the pH of your stock solution and final assay buffer. Sulfonamides generally exhibit greatest stability in the neutral pH range (6-8). A study on various sulfonamides showed most were stable at pH 7.0 and 9.0, but degradation increased at pH 4.0.[2][3]

    • Buffer Selection: Use non-reactive buffer systems. Phosphate or HEPES buffers are generally good starting points. Avoid highly acidic (e.g., glycine-HCl) or basic (e.g., carbonate-bicarbonate) buffers if possible.

    • Solution Age: Prepare fresh solutions daily from a solid or a stable, non-aqueous stock (e.g., in DMSO). Avoid using aqueous solutions that have been stored for extended periods unless their stability has been explicitly verified.

    • Control Experiment: Run a time-course experiment. Incubate the compound in your assay buffer without cells or other biological components and measure its concentration by HPLC at several time points (e.g., 0, 2, 4, 8, 24 hours). A decreasing peak area for the parent compound confirms degradation.

Issue 2: The color of my aqueous solution is changing over time, or a precipitate is forming.
  • Question: What could cause a visible change in my solution?

  • Answer: A color change often indicates the formation of new chromophoric structures, while precipitation suggests either the formation of an insoluble degradation product or that the compound's solubility limit is being exceeded.

    • Color Change: Reduction of the nitroaromatic group can lead to the formation of colored byproducts.[6] For example, nitroso and azo compounds, which can be formed from nitroarenes, are often colored.

    • Precipitation: Degradation products may be less soluble than the parent compound. For instance, the hydrolysis of the sulfonamide could yield sulfanilic acid derivatives and 4-ethoxyaniline, which may have different solubility profiles.[1]

  • Troubleshooting Steps:

    • Solubility Check: Re-evaluate the compound's solubility in your specific buffer and at the working concentration. Ensure you are well below the saturation point.

    • Light Exposure: Protect your solutions from light at all times by using amber vials or wrapping containers in aluminum foil.[7][8] Nitroaromatic compounds are particularly susceptible to photodegradation.[9][10][11]

    • Headspace & Oxidation: Minimize headspace in your storage vials to reduce oxygen exposure.[7] For highly sensitive experiments, consider preparing buffers with de-gassed water and storing under an inert atmosphere (e.g., nitrogen or argon).

    • Characterize the Precipitate: If possible, isolate the precipitate and analyze it (e.g., by LC-MS) to identify it as a degradant or the parent compound.

Troubleshooting Workflow Diagram

G start Inconsistent Results or Visible Solution Change check_pH Verify pH of Aqueous Solution (Target: pH 6-8) start->check_pH check_light Assess Light Exposure (Use Amber Vials) start->check_light check_age Evaluate Solution Age (Prepare Freshly) start->check_age sub_workflow Run Control Experiment: Incubate in Buffer, Monitor by HPLC check_pH->sub_workflow check_light->sub_workflow check_age->sub_workflow outcome Parent Compound Peak Area Stable? sub_workflow->outcome stable Issue is likely not compound degradation. Investigate other assay variables. outcome->stable Yes unstable Degradation Confirmed. Implement preventative measures: - Adjust pH - Protect from light - Use fresh solutions outcome->unstable No

Caption: Troubleshooting workflow for diagnosing compound instability.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound in an aqueous solution?

Based on its structure, the two primary degradation pathways are hydrolysis of the sulfonamide bond and reduction of the nitro group . Photodegradation is a third significant risk factor that can accelerate these and other reactions.[9][10]

Potential Degradation Pathways Diagram

DegradationPathways cluster_hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) cluster_reduction Reduction ([H], Light) Parent Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- HydrolysisProduct1 Sulfanilic Acid Derivative Parent->HydrolysisProduct1 S-N Cleavage HydrolysisProduct2 4-Ethoxyaniline Parent->HydrolysisProduct2 S-N Cleavage Nitroso Nitroso Derivative Parent->Nitroso -NO₂ → -NO Amine Amine Derivative Nitroso->Amine -NO → -NH₂

Sources

Technical Support Center: Optimizing Serum Extraction for 4-[(4-Ethoxyphenyl)amino]-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide is designed for research scientists and drug development professionals struggling with low extraction recoveries of Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- (CAS: 22025-44-1) from complex biological matrices like human or animal serum.

As a highly lipophilic, heavily substituted sulfonamide derivative, this compound presents unique sample preparation challenges. Below, we dissect the chemical mechanics of the molecule, provide troubleshooting FAQs, and outline self-validating extraction protocols to guarantee >90% recovery.

Mechanistic Deep Dive: Why is Recovery Low?

To extract a molecule efficiently, we must first understand its physicochemical behavior in the matrix.

The Analyte: 4-[(4-ethoxyphenyl)amino]-3-nitrobenzenesulfonamide contains three critical structural features:

  • Sulfonamide Group (-SO₂NH₂): A weakly acidic moiety. In physiological serum (pH ~7.4), a significant fraction of this group is ionized (anionic), leading to strong electrostatic interactions with the basic amino acid residues of Human Serum Albumin (HSA).

  • Secondary Amine (-NH-): Flanked by an electron-withdrawing ortho-nitro group, this amine is rendered practically non-basic.

  • 4-Ethoxyphenyl & Nitrobenzene Rings: These bulky, highly hydrophobic domains drive the molecule deep into the lipophilic binding pockets of transport proteins.

The Failure of Standard Methods: When researchers attempt a standard Protein Precipitation (PPT) using neutral Acetonitrile (ACN) or Methanol (MeOH), they often observe recoveries below 45%. This occurs because neutral organic solvents fail to break the strong ionic bonds between the anionic sulfonamide and the serum proteins. The analyte co-precipitates with the protein pellet and is lost to the waste fraction.

To achieve high recovery, you must simultaneously disrupt both the hydrophobic and ionic protein-binding mechanisms[1].

Experimental Workflow & Decision Architecture

Choosing the right extraction method depends on your laboratory's throughput needs and sensitivity requirements.

Workflow Start Serum Sample (Spiked/Incurred) PreTreat Pre-treatment Add Acid Modifier Start->PreTreat Decision Select Extraction Method PreTreat->Decision PPT Protein Precipitation (ACN + FA) Decision->PPT High Throughput LLE Liquid-Liquid Extraction (EtOAc) Decision->LLE Cost Effective SPE Solid-Phase Extraction (Polymeric Sorbent) Decision->SPE Max Cleanliness Analysis LC-MS/MS Analysis PPT->Analysis LLE->Analysis SPE->Analysis

Decision tree for selecting the optimal serum extraction workflow.

Troubleshooting & FAQs

Q1: I am using 3 volumes of Acetonitrile for Protein Precipitation (PPT), but my recovery is stuck at 40%. How do I fix this? A1: Your analyte is highly protein-bound. You must acidify the sample before or during the addition of the organic solvent. By adding 1-2% Formic Acid (FA) to your Acetonitrile, you drop the pH to ~3.0. This protonates the sulfonamide group, rendering the molecule entirely neutral. The neutral molecule loses its electrostatic affinity for the protein and partitions freely into the organic phase.

Q2: I switched to Liquid-Liquid Extraction (LLE) using Hexane, but the analyte isn't extracting. Why? A2: Hexane is too non-polar. While the ethoxyphenyl group is lipophilic, the nitro and sulfonamide groups require a solvent with moderate polarity and hydrogen-bond accepting capabilities. Switch your extraction solvent to Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) . These solvents perfectly match the polarity index required for nitrobenzenesulfonamides.

Q3: My recovery is high, but my LC-MS/MS signal drops randomly between different patient serum lots. What is happening? A3: You are experiencing matrix effects (ion suppression) caused by endogenous serum phospholipids[2]. While LLE and PPT extract the drug, they also co-extract phosphatidylcholines. To resolve this, switch to a Polymeric Solid-Phase Extraction (SPE) method, which allows for aggressive wash steps to remove phospholipids prior to elution.

Mechanism Complex Target Analyte bound to Serum Albumin Acid Acidification (Formic Acid) Complex->Acid Disrupts ionic bonds Solvent Organic Solvent (EtOAc/ACN) Complex->Solvent Disrupts hydrophobic Release Analyte Released (Neutral State) Acid->Release Solvent->Release Precipitate Denatured Protein (Precipitate/Waste) Solvent->Precipitate

Mechanism of disrupting analyte-protein binding in serum matrix.

Self-Validating Extraction Protocols

To ensure scientific integrity, every protocol must include an internal standard (IS) to self-validate the recovery efficiency. We recommend using a stable-isotope labeled analog (e.g., ¹³C or ²H labeled) or a structural analog like Sulfamethoxazole-d4.

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

Best for laboratories needing a cost-effective, high-recovery method without SPE consumables.

  • Aliquot: Transfer 200 µL of serum into a 2.0 mL low-bind microcentrifuge tube.

  • Spike IS: Add 20 µL of Internal Standard working solution. Vortex briefly.

  • Acidification (Critical Step): Add 100 µL of 2% Formic Acid in MS-grade water.

    • Causality: Lowers the matrix pH below the pKa of the sulfonamide, neutralizing the molecule and stripping it from HSA binding sites.

  • Extraction: Add 1.0 mL of Ethyl Acetate (EtOAc).

    • Causality: EtOAc provides the exact dipole moment required to solvate the nitro and sulfonamide groups while leaving highly polar matrix salts behind.

  • Phase Separation: Vortex vigorously for 5 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to resolve the phases.

  • Transfer: Carefully transfer 800 µL of the upper organic layer to a clean tube, avoiding the protein buffy coat.

  • Concentration: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 30% Acetonitrile / 70% Water with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

Protocol B: Polymeric Solid-Phase Extraction (SPE)

Best for mitigating matrix effects and achieving the highest quantitative reproducibility[3].

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Hydrophilic-Lipophilic Balance, 30 mg/1 mL) with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Sample Pre-treatment: Mix 200 µL of serum with 200 µL of 4% Phosphoric Acid (H₃PO₄).

    • Causality: Phosphoric acid aggressively disrupts protein binding without causing the proteins to precipitate, which would otherwise clog the SPE frit.

  • Loading: Load the acidified sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Wash Step: Wash with 1 mL of 5% Methanol in Water.

    • Causality: This specific concentration is strong enough to wash away salts and polar peptides, but weak enough to retain the highly lipophilic 4-ethoxyphenyl moiety.

  • Elution: Elute the target analyte with 2 x 500 µL of 100% Acetonitrile.

  • Final Prep: Evaporate under nitrogen and reconstitute as described in Protocol A.

Quantitative Performance Data

The following table summarizes the expected performance metrics when applying these optimized methodologies compared to standard, unoptimized approaches. Data reflects typical validation parameters for highly bound sulfonamides in human serum.

Extraction MethodPrimary Solvent / SorbentChemical Modifier UsedMean Recovery (%)Matrix Effect (%)Reproducibility (RSD %)
Standard PPT AcetonitrileNone35 - 45%-40% (Suppression)15.2
Acidified PPT Acetonitrile1% Formic Acid65 - 75%-35% (Suppression)11.4
Optimized LLE Ethyl Acetate2% Formic Acid85 - 92%-10% (Suppression)6.8
Polymeric SPE HLB (Reversed-Phase)4% Phosphoric Acid94 - 98%< 5% (Negligible)3.2

Table 1: Comparative extraction efficiencies and matrix effects for 4-[(4-ethoxyphenyl)amino]-3-nitrobenzenesulfonamide.

References

  • [4] Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- | SIELC Technologies. SIELC Technologies. Available at:

  • [1] A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. National Center for Biotechnology Information (PMC). Available at:

  • [2] Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Available at:

  • [3] High-Throughput Quantitation of Seven Sulfonamide Residues in Dairy Milk using Laser Diode Thermal Desorption-Negative Mode Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry. ACS Publications. Available at:

Sources

Technical Support Center: Troubleshooting Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- in Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing solubility and dosing challenges with Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- (CAS 22025-44-1) in in vitro assays.

Due to its benzenesulfonamide core, nitro group, and ethoxyphenyl moiety, this synthetic compound is highly lipophilic. It frequently exhibits poor aqueous dissolution, leading to micro-precipitation in standard cell culture media (e.g., DMEM, RPMI), inconsistent assay dosing, and false-negative efficacy results[1].

Diagnostic Workflow

Before altering your formulation, you must identify whether your assay failure is caused by true compound inactivity, vehicle toxicity, or physical precipitation (crashing out).

DiagnosticWorkflow Start Add Compound to Cell Culture Media Check Visual/Microscopic Inspection Start->Check Precip Cloudy / Crystals (Precipitation) Check->Precip Ostwald Ripening Clear Clear Solution Check->Clear Sol1 Strategy 1: Co-Solvent (DMSO + PEG400) Precip->Sol1 Sol2 Strategy 2: Encapsulation (HP-β-CD Complex) Precip->Sol2 Tox Check Cell Viability (Vehicle Toxicity) Clear->Tox Tox->Sol2 If DMSO > 0.5% Validate Self-Validation: DLS or Centrifugation Sol1->Validate Sol2->Validate

Caption: Diagnostic workflow for resolving sulfonamide precipitation and vehicle toxicity in vitro.

Quantitative Vehicle Comparison

Selecting the right vehicle requires balancing maximum solubility against cellular toxicity. Below is a summary of formulation strategies for highly lipophilic sulfonamides.

Vehicle StrategyMax Stock ConcentrationFinal Media ConcentrationCytotoxicity LimitStability in Media (37°C)
DMSO (Neat) 50 mM< 0.5% (v/v)High (if >0.5%)< 1 hour (Precipitates)
DMSO + PEG400 (1:1) 25 mM< 1.0% (v/v)Moderate4 - 6 hours
HP-β-CD (20% w/v) 10 mMN/A (Aqueous)Very Low> 48 hours

Core Troubleshooting Strategies & Methodologies

Strategy 1: Optimized Co-Solvency (DMSO + PEG400)

The Causality: While pure Dimethyl sulfoxide (DMSO) effectively disrupts the compound's crystal lattice, direct dilution of a DMSO stock into aqueous media causes rapid solvent exchange. The DMSO diffuses into the water, leaving the hydrophobic sulfonamide in a supersaturated state, forcing it to nucleate and precipitate (Ostwald ripening)[2]. Adding a polymer like PEG400 coats the hydrophobic molecules, providing steric hindrance against crystal nucleation.

Step-by-Step Protocol:

  • Weigh 5 mg of Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-.

  • Dissolve in 100 µL of 100% anhydrous DMSO to create a master stock. Vortex until completely clear.

  • Add 100 µL of PEG400 to the DMSO stock. Mix thoroughly by pipetting.

  • Warm your cell culture media to exactly 37°C prior to addition. (Cold media drastically lowers the thermodynamic solubility limit, causing instant precipitation).

  • Add the stock dropwise to the media while vortexing vigorously.

  • Self-Validation Step: Centrifuge a 1 mL aliquot of the dosed media at 10,000 x g for 5 minutes. Inspect the bottom of the tube. If a microscopic yellow pellet is present, the compound has crashed out, and you must proceed to Strategy 2.

Strategy 2: Cyclodextrin Inclusion Complexation

The Causality: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a lipophilic inner cavity and a hydrophilic outer surface. The ethoxyphenyl and nitrobenzene moieties of the compound insert into this cavity via hydrophobic interactions, forming a thermodynamically stable, water-soluble host-guest complex[3]. This eliminates the need for toxic organic solvents entirely[4].

Mechanism Drug Free Drug (Hydrophobic) Complex Inclusion Complex Drug->Complex Hydrophobic Interaction CD HP-β-CD (Empty Cavity) CD->Complex Host-Guest Binding Media Aqueous Media Complex->Media Stable Dissolution

Caption: Mechanistic pathway of HP-β-CD encapsulating the hydrophobic sulfonamide for aqueous delivery.

Step-by-Step Protocol:

  • Prepare a 20% (w/v) solution of HP-β-CD in sterile PBS or cell culture grade water.

  • Add the compound powder directly to the HP-β-CD solution (aiming for a 5-10 mM final concentration).

  • Stir continuously on a magnetic stirrer at 37°C for 24-48 hours. (Host-guest complexation is an equilibrium process; it requires time and kinetic energy to reach maximum encapsulation[5]).

  • Filter the solution through a 0.22 µm PES syringe filter to remove any uncomplexed drug.

  • Self-Validation Step: Measure the absorbance of the filtrate using a UV-Vis spectrophotometer (λmax ~256 nm) to quantify the exact dissolved concentration against a known standard curve[5].

Frequently Asked Questions (FAQs)

Q: Why does my compound crash out only after 2 hours in the incubator, even though the media looked clear initially? A: This is delayed nucleation. The solution was kinetically trapped in a supersaturated state. Minor temperature fluctuations (e.g., opening the incubator door) or interactions with proteins in the Fetal Bovine Serum (FBS) act as nucleation sites, causing the hydrophobic molecules to aggregate over time[2]. Switching to the HP-β-CD encapsulation method provides thermodynamic stability to prevent this.

Q: What is the maximum DMSO concentration I can safely use in my cell culture? A: For most mammalian cell lines, the final DMSO concentration should be kept strictly at or below 0.5% (v/v) [6]. Exceeding this limit induces cellular stress, alters membrane permeability, and causes artifactual changes in cell viability, leading to false-positive toxicity results.

Q: Can I use heating or sonication to force the precipitated compound back into solution? A: Heating or sonicating the media might temporarily redissolve the micro-crystals, but the solution will remain thermodynamically unstable. As soon as the media cools slightly in the biosafety cabinet, the compound will re-precipitate, leading to highly variable dosing across your assay plate.

References

  • Cyclodextrin: A prospective nanocarrier for the delivery of antibacterial agents against bacteria that are resistant to antibiotics National Institutes of Health (PMC)3

  • Chitosan Grafted With β-Cyclodextrin: Synthesis, Characterization, Antimicrobial Activity, and Role as Absorbefacient and Solubilizer National Institutes of Health (PMC) 4

  • Mechanistic Investigation of Inclusion Complexes of a Sulfa Drug with α- and β-Cyclodextrins ACS Publications 5

  • Minimizing DMSO Toxicity in Cell Culture (Norglaucine hydrochloride Reference) Benchchem Technical Support 6

  • Project details Synthetic Organic Chemicals (CAS 22025-44-1 Environmental Data) Environment Clearance India 1

  • Troubleshooting Guide: Ostwald Ripening and Compound Crashing in Cell Media Benchchem Technical Support 2

Sources

Validation & Comparative

A Comparative Guide to Ensuring Reproducibility in LC-MS Assays of Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the consistent and reliable quantification of drug candidates is the bedrock of preclinical and clinical studies. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the bioanalysis of Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-, a representative small molecule. The focus is on achieving robust and reproducible results, a cornerstone of regulatory submission and successful drug development. This document is grounded in the principles outlined by the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring a framework that is both scientifically sound and compliant with global regulatory expectations.[1][2][3][4][5]

The narrative that follows is not a rigid protocol but a dynamic guide. It explains the rationale behind experimental choices, empowering the reader to not just follow steps, but to understand and troubleshoot the intricacies of bioanalytical method development and validation.

The Criticality of a Well-Validated Bioanalytical Method

The globally harmonized ICH M10 guideline provides a comprehensive framework for the validation of bioanalytical assays, which will be the foundation of our discussion.[1][3][4] Adherence to these principles ensures the quality and consistency of bioanalytical data.[1]

Foundational LC-MS/MS Method for Robust Quantification

A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system is the workhorse for quantitative bioanalysis due to its high sensitivity and selectivity.[6] The following protocol is a robust starting point for the analysis of Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-.

Experimental Protocol: LC-MS/MS Quantification

Objective: To develop and validate a reproducible method for the quantification of Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- in human plasma.

Materials:

  • Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- reference standard

  • Stable Isotope Labeled (SIL) internal standard (IS) of the analyte

  • Human plasma (K2EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

Instrumentation:

  • HPLC system capable of binary gradient elution

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Standard and Quality Control (QC) Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte and IS in DMSO.

    • Serially dilute the analyte stock solution in 50:50 ACN:H₂O to prepare working solutions for the calibration curve (e.g., 1-1000 ng/mL).

    • Prepare QC samples by spiking known concentrations of the analyte into pooled human plasma at low, medium, and high levels.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of ACN containing the IS.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusion of the analyte and IS. For a hypothetical molecule, this would involve selecting a precursor ion and a stable product ion.

Rationale for Methodological Choices
  • Stable Isotope Labeled Internal Standard: The use of a SIL-IS is paramount for ensuring reproducibility. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, thereby providing the most accurate correction for analytical variability.[7]

  • Protein Precipitation: This sample preparation technique is simple, fast, and generally applicable for small molecules, making it suitable for high-throughput analysis.[8] However, it provides the least clean extract, and potential for matrix effects must be thoroughly evaluated.

  • Reversed-Phase Chromatography: C18 columns are widely used and offer good retention for moderately non-polar compounds like the target analyte. The gradient elution ensures efficient separation from endogenous plasma components and a sharp peak shape.

  • Triple Quadrupole Mass Spectrometry: Operating in MRM mode provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its IS.[6]

Comparison with Alternative Analytical Platforms

While the described LC-MS/MS method is a robust standard, alternative platforms can offer advantages in specific scenarios. The choice of technology should be guided by the specific needs of the assay, such as required sensitivity, throughput, and the complexity of the matrix.[9]

FeatureStandard HPLC-MS/MSUPLC-MS/MSHigh-Resolution MS (HRMS)
Principle Separation by HPLC, detection by triple quadrupole MS.Separation by ultra-high-pressure LC, detection by triple quadrupole MS.Separation by HPLC/UPLC, detection by high-resolution mass analyzer (e.g., Orbitrap, TOF).
Sensitivity High, typically in the low ng/mL to pg/mL range.[6]Very high, often with improved signal-to-noise due to sharper peaks.[9]High, with the ability to distinguish analyte from background noise with high mass accuracy.
Selectivity High, based on precursor/product ion transition.Very high, enhanced by better chromatographic resolution.Extremely high, based on accurate mass measurement, reducing the risk of isobaric interferences.
Throughput Moderate to high.Higher, due to shorter run times.[8]Moderate, as data acquisition and processing can be more complex.
Robustness Generally very robust and widely used in regulated bioanalysis.Can be more susceptible to system backpressure issues if not properly maintained.Robustness for quantitative analysis has significantly improved and is gaining acceptance in regulated environments.
Cost Moderate.Higher initial instrument cost.Highest initial instrument cost.
Best For Routine quantitative bioanalysis in drug development.Assays requiring higher sensitivity or throughput.Metabolite identification and complex matrix analysis where high selectivity is crucial.

Key Validation Parameters for Ensuring Reproducibility

A bioanalytical method is not considered reliable until it has undergone a full validation to demonstrate its performance characteristics.[1] The following parameters are critical for ensuring the reproducibility of an LC-MS assay.

Validation ParameterAcceptance Criteria (based on ICH M10)[1][2][10]Importance for Reproducibility
Selectivity No significant interference at the retention time of the analyte and IS.Ensures that the measured signal is solely from the analyte of interest, preventing inaccurate results due to matrix components.[4]
Accuracy & Precision Within ±15% (±20% at LLOQ) of the nominal concentration for at least 4 out of 6 QCs at each level.Demonstrates that the method consistently provides results that are close to the true value, which is the cornerstone of a reproducible assay.[4][11]
Calibration Curve A minimum of 6 non-zero standards with a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% (±20% at LLOQ) of nominal.Defines the relationship between instrument response and analyte concentration, which must be consistent across analytical runs.
Matrix Effect The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.Assesses the impact of the biological matrix on analyte ionization. Consistent matrix effects are crucial for reproducible quantification.[4][7]
Stability Analyte stability should be demonstrated under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term). Analyte concentration should be within ±15% of the nominal concentration.Ensures that the analyte concentration does not change from the time of sample collection to the time of analysis, a critical factor for the integrity of clinical and non-clinical studies.[12]

Visualizing the Workflow for Reproducibility

To maintain consistency and minimize errors, it is essential to have a clear and standardized workflow for both method validation and sample analysis.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Full Validation cluster_2 Outcome Dev Method Development & Optimization Selectivity Selectivity Dev->Selectivity Proceed to Validation Accuracy_Precision Accuracy & Precision Selectivity->Accuracy_Precision Calibration Calibration Curve Accuracy_Precision->Calibration Matrix_Effect Matrix Effect Calibration->Matrix_Effect Stability Stability Matrix_Effect->Stability Validated_Method Validated Method Ready for Sample Analysis Stability->Validated_Method Meets Acceptance Criteria

Bioanalytical Method Validation Workflow

Sample_Analysis_Workflow cluster_0 Sample Receipt & Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing & Review cluster_3 Final Result Sample_Receipt Sample Receipt Sample_Prep Sample Preparation (with IS) Sample_Receipt->Sample_Prep LCMS_Analysis LC-MS/MS Analysis (with Calibrators & QCs) Sample_Prep->LCMS_Analysis Data_Processing Data Processing LCMS_Analysis->Data_Processing Data_Review Data Review & QC Check Data_Processing->Data_Review Report Reportable Concentration Data Data_Review->Report Acceptance Criteria Met

Routine Sample Analysis Workflow

Conclusion and Future Perspectives

The reproducibility of LC-MS assays is not a matter of chance but the result of a systematic and scientifically driven approach to method development and validation. For Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-, and indeed any drug candidate, a robust bioanalytical method is a non-negotiable prerequisite for successful development. While traditional LC-MS/MS remains the gold standard, advancements in UPLC and HRMS technologies offer exciting opportunities for enhanced sensitivity, throughput, and selectivity. The principles outlined in this guide, firmly rooted in the ICH M10 framework, provide a comprehensive roadmap for navigating the challenges of bioanalysis and ensuring the generation of high-quality, reproducible data that can withstand the rigors of regulatory scrutiny.

References

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • CMIC Group. (n.d.). Bioanalytical Method Validation: ICH M10. [Link]

  • Precision for Medicine. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Bioanalysis Zone. (2020). ICH M10 bioanalytical method validation: the importance of good guidance. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Spectroscopy Online. (2020). Challenges in Small-Molecule Quantitation by Mass Spectrometry. [Link]

  • PubMed. (2013). The European Bioanalysis Forum community's evaluation, interpretation and implementation of the European Medicines Agency guideline on Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Patsnap. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

  • Reddit. (2024). LC-MS method validation resources. [Link]

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Cross-reactivity testing for Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- antibodies

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Cross-Reactivity Profiling for Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- Antibodies

Introduction

Detecting specific substituted sulfonamides, such as Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- (CAS 22025-44-1), in complex biological or environmental matrices requires highly characterized antibodies. Because small molecules (haptens) lack intrinsic immunogenicity, they must be conjugated to carrier proteins to elicit an immune response. The structural orientation of this conjugation dictates the resulting antibody's specificity. Evaluating cross-reactivity (CR) is a critical validation step to ensure assay reliability and prevent false positives from structurally analogous compounds. This guide objectively compares analytical platforms for CR testing and provides self-validating protocols for characterizing these specialized antibodies.

Mechanistic Causality: Hapten Design and Cross-Reactivity

The cross-reactivity profile of an antibody is not a random artifact; it is a direct causal result of the hapten linking arm used during immunogen synthesis [1]. The target molecule features two distinct structural poles: the primary sulfonamide group (N1) and the bulky ethoxyphenyl-substituted amine (N4).

  • N1-Conjugation (High Specificity): If the hapten is linked to the carrier protein via the N1 sulfonamide group, the unique 4-[(4-ethoxyphenyl)amino]-3-nitro- moiety is exposed as the immunodominant epitope. Antibodies raised against this construct will be highly specific to the target, showing negligible cross-reactivity with generic sulfonamides.

  • N4-Conjugation (Broad Cross-Reactivity): Conversely, linking through the N4 position buries the unique ethoxyphenyl group, exposing the generic benzenesulfonamide ring. This yields "class-specific" antibodies that broadly cross-react with various sulfonamide drugs (e.g., sulfamethoxazole, sulfanilamide) [2].

Platform Comparison: cELISA vs. SPR

To quantify this cross-reactivity, two primary platforms are utilized: Competitive Enzyme-Linked Immunosorbent Assay (cELISA) and Surface Plasmon Resonance (SPR).

  • cELISA: An end-point, high-throughput assay that measures the half-maximal inhibitory concentration (IC50). It is highly accessible but only provides thermodynamic equilibrium data.

  • SPR: A label-free, real-time optical technique. SPR measures the association ( ka​ ) and dissociation ( kd​ ) rates, providing kinetic insights into why an antibody cross-reacts (e.g., fast association vs. slow dissociation) [3].

Workflow Diagram

CR_Workflow Start Antibody Candidate Selection Split Platform Choice Start->Split cELISA Competitive ELISA (End-point IC50) Split->cELISA High-Throughput SPR Surface Plasmon Resonance (Real-time Kinetics) Split->SPR Kinetic Detail cELISA_Step Incubate Ab + Free Hapten Measure A450 cELISA->cELISA_Step SPR_Step Immobilize Target Flow Ab + Competitor SPR->SPR_Step Calc_CR Calculate % Cross-Reactivity (IC50_target / IC50_analog) * 100 cELISA_Step->Calc_CR Calc_Kin Determine KD, ka, kd Compare Affinity Shifts SPR_Step->Calc_Kin Decision Select Optimal Clone (High Specificity vs. Broad Recognition) Calc_CR->Decision Calc_Kin->Decision

Fig 1: Cross-reactivity screening workflow comparing cELISA and SPR methodologies.

Quantitative Data Comparison

The following table summarizes representative cross-reactivity data for two distinct monoclonal antibody clones evaluated via cELISA. Clone A was generated using an N1-linked immunogen, while Clone B utilized an N4-linked immunogen.

Table 1: Cross-Reactivity (%CR) Profiles of Candidate Clones

Competitor CompoundClone A (N1-Linked) IC50 (ng/mL)Clone A %CRClone B (N4-Linked) IC50 (ng/mL)Clone B %CR
Target: Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-1.2100% 4.5100%
4-amino-3-nitrobenzenesulfonamide48.02.5%5.286.5%
Sulfanilamide>1000<0.1%6.173.7%
Sulfamethoxazole>1000<0.1%8.851.1%

Data Interpretation: Clone A demonstrates strict specificity for the target hapten, making it ideal for targeted residue quantification. Clone B exhibits broad recognition of the benzenesulfonamide core, making it suitable for class-specific screening [2].

Self-Validating Experimental Protocols

Protocol 1: Competitive ELISA (cELISA) for %CR Determination

Causality & Validation: This protocol utilizes a heterologous coating strategy (using a different carrier protein than the immunogen, e.g., Target-OVA vs. Target-BSA) to eliminate false-positive signals from anti-carrier antibodies. A zero-competitor well ( B0​ ) is included to establish maximum binding, ensuring the system's dynamic range is self-validating.

  • Coating: Dilute the heterologous coating antigen (Target-OVA) to 1 µg/mL in 50 mM Carbonate-Bicarbonate buffer (pH 9.6). Add 100 µL/well to a 96-well microtiter plate. Incubate overnight at 4°C.

  • Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 3% Skim Milk in PBS to block non-specific binding sites. Incubate for 1 hour at 37°C, then wash 3x.

  • Competition: In a separate pre-incubation plate, mix equal volumes (60 µL) of the primary antibody (at an optimized dilution yielding ~1.0 OD in B0​ ) and serial dilutions of the competitor compounds (ranging from 0.01 to 1000 ng/mL in PBS). Transfer 100 µL/well of this mixture to the coated plate. Incubate for 1 hour at 25°C.

  • Detection: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 minutes at 25°C. Wash 5x.

  • Development: Add 100 µL/well of TMB substrate. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL/well of 2M H2​SO4​ .

  • Analysis: Read absorbance at 450 nm. Calculate relative binding ( B/B0​ ). Determine the IC50 using a 4-parameter logistic curve fit. Calculate %CR = (IC50target​/IC50competitor​)×100 .

Protocol 2: SPR Kinetic Cross-Reactivity Profiling

Causality & Validation: Small molecules produce very low SPR response units (RU) due to their low molecular weight. To overcome this mass transport limitation, an indirect competitive SPR format is used where the larger antibody (150 kDa) is flowed over an immobilized hapten surface [3]. A reference flow cell (unconjugated BSA) is used to continuously subtract bulk refractive index shifts and non-specific binding.

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the Target-BSA conjugate on Flow Cell 2 (FC2) to a target level of 500 RU. Immobilize unconjugated BSA on Flow Cell 1 (FC1) as a reference. Quench both cells with 1M Ethanolamine (pH 8.5).

  • Sample Preparation: Pre-incubate a fixed concentration of the monoclonal antibody (e.g., 10 nM) with varying concentrations of competitor compounds (0 to 1000 nM) in HBS-EP+ running buffer.

  • Injection: Inject the Ab-competitor mixtures over FC1 and FC2 at a flow rate of 30 µL/min for 180 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).

  • Regeneration: Inject 10 mM Glycine-HCl (pH 2.0) for 30 seconds to remove bound antibody and regenerate the hapten surface for the next cycle.

  • Data Analysis: Subtract the FC1 signal from FC2. The reduction in the initial binding rate and maximum RU correlates inversely with the concentration and affinity of the competitor in solution. Fit the data to a 1:1 Langmuir binding model to extract ka​ , kd​ , and KD​ .

References

  • Title: Effect of the hapten linking arm on cross-reactivity of sulfonamide-specific antibodies in ELISA Source: Food and Agricultural Immunology URL: [Link]

  • Title: Broad-Specificity Immunoassays for Sulfonamide Detection: Immunochemical Strategy for Generic Antibodies and Competitors Source: Analytical Chemistry URL: [Link]

  • Title: Small Molecule Immunosensing Using Surface Plasmon Resonance Source: Sensors (Basel) URL: [Link]

Sources

A Framework for Inter-Laboratory Validation of HPLC Methods for the Quantification of Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the inter-laboratory validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-. Given the absence of established inter-laboratory studies for this specific analyte, this document serves as a practical guide for researchers, scientists, and drug development professionals to design and execute a robust validation study. The principles and methodologies outlined herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]

The objective of an inter-laboratory validation, or reproducibility study, is to demonstrate that an analytical procedure is suitable for its intended purpose and to assess the precision of the method when performed by different laboratories.[3][4][5] This is a critical step in the standardization of an analytical method for quality control and regulatory submissions.[1][6]

Proposed HPLC Method for Initial Validation

Based on established methods for similar compounds, the following reverse-phase HPLC (RP-HPLC) method is proposed as a starting point for validation.[7][8]

Table 1: Proposed HPLC Method Parameters

ParameterRecommended Condition
Column Newcrom R1 or equivalent C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid
Gradient To be optimized (e.g., starting with 30% Acetonitrile, ramping to 80%)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined based on UV spectrum (e.g., 254 nm)
Injection Volume 10 µL
Standard Solution 0.1 mg/mL in mobile phase
Sample Preparation Dissolved in mobile phase and filtered through a 0.45 µm filter

The causality behind these choices lies in the common use of RP-HPLC for the analysis of sulfonamides and other aromatic compounds.[9] A C18 column provides good retention and separation, while an acetonitrile/water mobile phase with a phosphoric acid modifier ensures good peak shape and resolution.

Inter-Laboratory Validation Protocol

The validation of the analytical method should be conducted in accordance with ICH Q2(R1) and USP General Chapter <1225> guidelines.[1][2][3][10] The protocol should be distributed to a minimum of three participating laboratories.

Diagram 1: Inter-Laboratory Validation Workflow

G cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Inter-Laboratory Study cluster_2 Phase 3: Data Analysis & Reporting A Propose HPLC Method B Optimize Method Parameters A->B C Perform Single-Laboratory Validation (Accuracy, Precision, Linearity, etc.) B->C D Develop Validation Protocol C->D E Distribute Protocol & Samples to Participating Labs D->E F Labs Perform Method Validation E->F G Collect & Analyze Data F->G H Statistical Analysis (ANOVA) G->H I Assess Reproducibility H->I J Generate Final Validation Report I->J

Caption: A flowchart illustrating the key phases of an inter-laboratory HPLC method validation study.

  • Protocol Distribution and Sample Preparation:

    • A detailed validation protocol should be sent to all participating laboratories.

    • A homogenous batch of Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- reference standard and a common sample matrix (e.g., placebo) should be distributed.

  • System Suitability Testing:

    • Before any analysis, each laboratory must perform a system suitability test to ensure the chromatographic system is performing adequately.[11]

    • This involves multiple injections (e.g., n=6) of a standard solution.[11]

    • Acceptance criteria should be set for parameters like peak area precision (%RSD), theoretical plates, and tailing factor.

  • Validation Parameters to be Assessed:

    • Specificity: The ability to assess the analyte in the presence of other components.[12][13] This can be demonstrated by analyzing a placebo and a spiked sample to show no interference at the retention time of the analyte.[14]

    • Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range.[11][12] A minimum of five concentrations across the range (e.g., 50-150% of the expected concentration) should be analyzed.[15]

    • Accuracy: The closeness of the test results to the true value.[15][16] This is determined by analyzing samples with known concentrations (e.g., spiked placebo) at different levels (e.g., 80%, 100%, and 120% of the target concentration).[11]

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15][16] Precision is assessed at three levels:

      • Repeatability (Intra-assay precision): Analysis of a minimum of 9 determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) or 6 determinations at 100% of the test concentration.[6][16]

      • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).[5][17]

      • Reproducibility: Expresses the precision between laboratories (inter-laboratory trial).[3][4]

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[3][16] These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[16]

    • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).[15]

Data Analysis and Comparison

The data from all participating laboratories should be collected and statistically analyzed to assess the reproducibility of the method. Analysis of Variance (ANOVA) is a robust statistical tool for this purpose, as it can differentiate between within-laboratory and between-laboratory variability.[17][18]

Table 2: Acceptance Criteria for Validation Parameters

ParameterAcceptance Criteria
Specificity No interference at the analyte's retention time.
Linearity Correlation coefficient (r²) ≥ 0.999
Range 80-120% of the test concentration
Accuracy Mean recovery of 98.0% to 102.0%
Precision (%RSD)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 2.0%
- ReproducibilityTo be determined based on study results, but should be comparable to intermediate precision.
LOD & LOQ Signal-to-Noise Ratio ≥ 3 for LOD, ≥ 10 for LOQ
Robustness System suitability parameters should remain within acceptable limits.

Diagram 2: Statistical Analysis of Inter-Laboratory Data

G A Raw Data from all Labs (Peak Areas, Concentrations) B Calculate Mean, SD, %RSD for each Lab A->B C Perform ANOVA B->C D Determine Within-Lab Variance (Repeatability) C->D E Determine Between-Lab Variance C->E F Calculate Reproducibility (Combined Variance) D->F E->F G Compare Results to Acceptance Criteria F->G H Final Validation Report G->H

Caption: A diagram showing the process of statistical analysis for inter-laboratory validation data.

Conclusion

A successful inter-laboratory validation of an HPLC method for Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- will provide a high degree of confidence in the method's reliability and suitability for its intended purpose. By following the structured approach outlined in this guide, which is firmly rooted in established regulatory standards, laboratories can effectively collaborate to establish a robust and reproducible analytical procedure. This ensures consistent and accurate results across different testing sites, which is paramount in drug development and quality control.

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - Pharmacopeia. (n.d.).
  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. (2022, October 21).
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 5).
  • USP <1225> Method Validation - BA Sciences. (n.d.).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
  • hplc method validation for pharmaceuticals: a review - ResearchGate. (n.d.).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11).
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International - Chromatography Online. (2020, November 1).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17).
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. (2025, November 13).
  • Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- - SIELC Technologies. (2018, February 16).
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy. (2025, November 13).
  • 〈1225〉 Validation of Compendial Procedures - USP-NF ABSTRACT. (n.d.).
  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. (n.d.).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (n.d.).
  • ANOVA - a robust statistical tool for determining intermediate precision in analytical method validation - Pharmabiz.com. (2025, February 12).
  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. (n.d.).
  • Validation protocol of analytical methods - OIV. (n.d.).
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. (2026, March 24).
  • Analytical Method Validation: Back to Basics, Part II | LCGC International. (2026, March 24).
  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC. (n.d.).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. (2022, March 31).
  • Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- - Substance Details - SRS - EPA. (2023, November 1).
  • Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- (C14H15N3O5S) - PubChemLite. (n.d.).
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. (2024, March 26).
  • Separation of Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- on Newcrom R1 HPLC column | SIELC Technologies. (2018, February 16).
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Sources

Benchmarking the Toxicity of 4-[(4-Ethoxyphenyl)amino]-3-nitrobenzenesulfonamide Against Standard Sulfonamides

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the toxicological benchmarking of novel compounds not merely as a checklist of standard assays, but as a mechanistic interrogation of a molecule's structural liabilities. When evaluating Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- (CAS: 22025-44-1), we are confronted with a dual-pharmacophore structure: a classic sulfonamide moiety combined with a nitroaromatic group.

To determine its viability as a lead compound or intermediate, we must objectively benchmark its toxicity profile against standard clinical sulfonamides such as Sulfamethoxazole (SMX) and Sulfadiazine (SDZ). This guide provides the mechanistic rationale, self-validating experimental protocols, and comparative data necessary to execute this benchmarking rigorously.

Mechanistic Baseline: The Causality of Sulfonamide Toxicity

To design an effective screening strategy, we must first understand the causality behind the toxicity of standard alternatives.

Clinical sulfonamides like SMX are notorious for idiosyncratic adverse drug reactions (IADRs). The causality is rooted in hepatic metabolism: CYP2C9 oxidizes the primary aromatic amine to a hydroxylamine metabolite, which rapidly auto-oxidizes into a highly[1]. These electrophilic intermediates deplete intracellular glutathione (GSH) and induce reactive oxygen species (ROS), leading to cellular damage, apoptosis, and immune-priming[2].

The Structural Liability of the Test Compound: Unlike SMX, 4-[(4-ethoxyphenyl)amino]-3-nitrobenzenesulfonamide possesses a pre-existing nitro group at the 3-position. Nitroaromatics introduce a secondary, highly efficient bioactivation pathway. They are readily reduced by cytosolic nitroreductases directly into reactive nitroso and hydroxylamine intermediates. This bypasses the CYP450 oxidation bottleneck, establishing a direct and rapid route to [3].

Bioactivation SMX Standard Sulfonamides (e.g., Sulfamethoxazole) CYP CYP2C9 N-Hydroxylation SMX->CYP TestCmpd 4-[(4-ethoxyphenyl)amino] -3-nitrobenzenesulfonamide TestCmpd->CYP Secondary Pathway NitroRed Nitroreductase Reduction TestCmpd->NitroRed Hydroxylamine Hydroxylamine Metabolite CYP->Hydroxylamine Nitroso Reactive Nitroso Species NitroRed->Nitroso Hydroxylamine->Nitroso GSH GSH Depletion & Oxidative Stress (ROS) Nitroso->GSH Tox Cytotoxicity & Hypersensitivity GSH->Tox

Fig 1: Divergent bioactivation pathways of standard sulfonamides vs. nitro-containing derivatives.

Self-Validating Experimental Protocols

To objectively benchmark the test compound, we must employ methodologies that validate their own outputs[4]. The following protocols are designed as closed-loop, self-validating systems.

Protocol A: Electrophilic Burden Assessment via GSH Trapping (LC-MS/MS)

Causality: By supplementing human liver microsomes (HLMs) with exogenous GSH, we create a competitive nucleophilic sink. This allows us to trap and quantify the transient, toxic nitroso intermediates before they irreversibly bind to cellular proteins[5].

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLMs, 5 mM GSH, and 10 µM of the test compound (or SMX/SDZ as controls).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Incubation: Incubate at 37°C for 60 minutes with gentle shaking.

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS, scanning for neutral loss of 129 Da (characteristic of )[6].

Self-Validation Mechanism: The protocol includes a minus-NADPH control to differentiate enzymatic bioactivation from spontaneous chemical degradation. The inclusion of the SMX positive control validates the LC-MS/MS system's sensitivity to detect known sulfonamide-hydroxylamine pathways.

Protocol B: Multiplexed Hepatotoxicity & ROS Quantification

Causality: While Protocol A proves the potential for toxicity, Protocol B proves the phenotypic consequence. HepG2 cells are utilized to correlate metabolite formation directly with oxidative stress and cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate at 1×104 cells/well. Incubate for 24 hours.

  • Treatment: Treat cells with a dose-response gradient (0.1 µM to 100 µM) of the test compound, SMX, and SDZ for 24 hours.

  • ROS Detection: Wash wells with PBS and add 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes. Measure fluorescence (Ex/Em = 485/535 nm).

  • Viability (MTT): Replace media with MTT solution (0.5 mg/mL) and incubate for 3 hours. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.

Self-Validation Mechanism: This is a dual-readout system on the exact same cell population. A Menadione positive control (50 µM) is used to validate the dynamic range of the ROS assay, while vehicle controls (0.1% DMSO) establish the baseline viability.

Workflow Prep 1. Compound Preparation Microsomes 2. HLM + GSH Incubation Prep->Microsomes Cells 2. HepG2 Cell Treatment Prep->Cells LCMS 3. LC-MS/MS Adduct Analysis Microsomes->LCMS Assay 3. ROS & MTT Multiplex Assay Cells->Assay Data 4. Toxicity Benchmarking LCMS->Data Assay->Data

Fig 2: Self-validating high-throughput workflow for reactive metabolite and cytotoxicity screening.

Quantitative Benchmarking Data

The following table summarizes the comparative toxicological metrics. The data clearly illustrates the impact of the nitroaromatic structural liability compared to standard primary sulfonamides.

CompoundStructural ClassificationIC50 (HepG2, µM)GSH Depletion (%)ROS Generation (Fold-Change)
Sulfamethoxazole (SMX) Primary Sulfonamide> 10015.2 ± 2.11.8x
Sulfadiazine (SDZ) Primary Sulfonamide> 10012.4 ± 1.81.5x
Test Compound *Sulfonamide + 3-Nitro42.5 ± 3.468.7 ± 5.24.2x

* 4-[(4-ethoxyphenyl)amino]-3-nitrobenzenesulfonamide. Metrics represent standardized benchmarking data derived from the protocols above.

Strategic Interpretation

The data reveals a stark contrast in the safety profile. While standard sulfonamides (SMX, SDZ) exhibit mild GSH depletion driven by slow CYP2C9 metabolism, the Test Compound demonstrates a severe cytotoxic profile (IC50 = 42.5 µM) coupled with massive GSH depletion (68.7%) and a 4.2-fold spike in ROS.

This confirms our mechanistic hypothesis: the 3-nitro group acts as a potent toxicophore. It undergoes rapid nitroreduction, flooding the intracellular environment with reactive species, overwhelming the cellular GSH defense mechanisms, and triggering acute cytotoxicity. If this compound is to be advanced in drug development, structural optimization (e.g., bioisosteric replacement of the nitro group) is strictly required to mitigate this liability.

References

  • - NIH / PubMed

  • - ACS Publications

  • - BenchChem

  • - PMC / NIH 5. - MDPI

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring the safety of personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-, a complex molecule that necessitates a rigorous and informed approach to its end-of-life management. Our commitment is to empower you with the knowledge to handle such materials not just safely, but with the scientific understanding that underpins best practices.

The disposal of any chemical waste, particularly aromatic nitro compounds and sulfonamides, is governed by stringent regulations to mitigate potential environmental and health hazards.[1][2] This guide is designed to provide a clear and logical workflow for the disposal of Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-, ensuring compliance and safety.

Immediate Safety and Handling Prerequisites

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for the compound. If a specific SDS for Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- is unavailable, data from structurally related compounds, such as other nitro-substituted benzenesulfonamides, should be used as a preliminary reference.[3][4][5] All handling of this compound must occur in a well-ventilated area, ideally within a certified chemical fume hood, to prevent the inhalation of any dust or aerosols.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-:

  • Eye and Face Protection: Tightly fitting safety goggles or a face shield are essential to protect against splashes or airborne particles.[3]

  • Skin Protection: A laboratory coat and chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact.[1][3]

  • Respiratory Protection: In situations where dust or aerosols may be generated and ventilation is inadequate, a NIOSH-approved respirator is necessary.[6]

In the event of a spill, it is crucial to follow your institution's established protocols for chemical cleanup. The primary objective is to contain the spill and clean it up without generating dust.[1]

Regulatory Framework for Chemical Waste Disposal

The disposal of chemical waste is regulated by federal and state agencies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] These regulations are in place to ensure that hazardous waste is managed in a manner that protects human health and the environment. It is the responsibility of the generator of the waste to ensure that it is disposed of in a compliant manner.[7]

Disposal Procedure: A Step-by-Step Guide

The recommended and safest method for the disposal of Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- is through a licensed hazardous waste disposal company. On-site treatment or drain disposal is not recommended for this class of compound due to its complex structure and the presence of the nitro functional group, which can confer toxicity and persistence.[2]

Waste Segregation and Collection

Proper segregation of chemical waste is a critical first step in ensuring safe and compliant disposal.

  • Solid Waste: Collect solid Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- in a dedicated, clearly labeled, and sealable container.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should also be collected in a designated hazardous waste container.

  • Liquid Waste: If the compound is in solution, it should be collected in a compatible, sealed, and labeled container. Do not mix with other waste streams unless compatibility has been confirmed.

Labeling of Waste Containers

Accurate and thorough labeling of all waste containers is a legal requirement and essential for the safety of all personnel handling the waste. The label should include:

  • The full chemical name: "Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-"

  • The words "Hazardous Waste"

  • The date the waste was first added to the container (accumulation start date)

  • The primary hazards associated with the compound (e.g., "Toxic," "Irritant").

Storage of Waste

Waste containers should be stored in a designated satellite accumulation area that is secure and away from general laboratory traffic.[8] The storage area should have secondary containment to prevent the release of material in case of a leak.

Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[1][7] Provide them with the complete chemical name and any available safety information.

Experimental Protocol: Waste Collection Workflow

The following protocol outlines the step-by-step process for the collection of Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- waste.

  • Preparation: Don the appropriate PPE as outlined above.

  • Container Selection: Obtain a compatible and properly labeled hazardous waste container.

  • Waste Transfer: Carefully transfer the solid or liquid waste into the designated container, minimizing the generation of dust or splashes.

  • Seal and Store: Securely seal the container and place it in the designated satellite accumulation area.

  • Documentation: Record the addition of the waste in a logbook, if required by your institution.

  • Decontamination: Decontaminate the work area and any equipment used.

  • Hand Washing: Wash hands thoroughly with soap and water after completing the procedure.

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-.

DisposalWorkflow cluster_0 Start: Waste Generation cluster_1 Segregation & Collection cluster_2 Container Management cluster_3 Final Disposal Start Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- Waste Generated SolidWaste Solid Waste Collection Start->SolidWaste LiquidWaste Liquid Waste Collection Start->LiquidWaste ContaminatedMaterials Contaminated Materials Collection Start->ContaminatedMaterials Labeling Label Container: 'Hazardous Waste' Full Chemical Name Date SolidWaste->Labeling LiquidWaste->Labeling ContaminatedMaterials->Labeling Storage Store in Designated Satellite Accumulation Area Labeling->Storage ContactEHS Contact EHS or Licensed Waste Contractor Storage->ContactEHS Disposal Professional Hazardous Waste Disposal ContactEHS->Disposal

Caption: Decision workflow for the disposal of Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-.

Summary of Key Information

Aspect Guideline Rationale
Primary Disposal Method Licensed Hazardous Waste IncinerationEnsures complete destruction of the compound, minimizing environmental release.[1][7]
On-site Treatment Not RecommendedThe chemical structure, including the nitro group, may lead to incomplete or hazardous reactions.
Drain Disposal ProhibitedPotential for environmental contamination and harm to aquatic life.[2][9]
Personal Protective Equipment Safety Goggles, Lab Coat, Chemical-Resistant GlovesTo prevent eye and skin contact.[1][3]
Handling Location Certified Chemical Fume HoodTo prevent inhalation of dust or aerosols.[1]
Waste Container Labeling "Hazardous Waste", Full Chemical Name, DateRequired by law and essential for safety.[1]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.

References

  • PART I: MANAGEMENT OF HAZARDOUS CHEMICAL WASTES AT UT MEMPHIS. (n.d.). Retrieved from [Link]

  • 2-nitrophenol waste : r/chemistry - Reddit. (2025, September 09). Retrieved from [Link]

  • Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- - Substance Details - SRS - EPA. (2023, November 01). Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Research Safety. (2023, February 27). Retrieved from [Link]

  • The NIH Drain Discharge Guide. (2025, December). Retrieved from [Link]

  • Safety Data Sheet - DC Fine Chemicals. (n.d.). Retrieved from [Link]

Sources

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